Product packaging for HNMPA-(AM)3(Cat. No.:CAS No. 120944-03-8)

HNMPA-(AM)3

Cat. No.: B1195903
CAS No.: 120944-03-8
M. Wt: 454.4 g/mol
InChI Key: UQODAZKXEREJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxy-2-naphthalenyl-methyl phosphonic acid trisacetoxymethylester is an organic phosphonate that is the trisacetoxymethylester derivative of naphthalene substituted hydroxymethylphosphonic acid. It has been found to inhibit insulin receptor tyrosine kinase activity and insulin stimulated glucose oxidation. It has a role as a tyrosine kinase inhibitor. It is an organic phosphonate, a member of naphthalenes and an acetate ester. It is functionally related to a hydroxymethylphosphonic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23O10P B1195903 HNMPA-(AM)3 CAS No. 120944-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[bis(acetyloxymethoxy)phosphoryl-naphthalen-2-ylmethoxy]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23O10P/c1-14(21)25-11-28-20(19-9-8-17-6-4-5-7-18(17)10-19)31(24,29-12-26-15(2)22)30-13-27-16(3)23/h4-10,20H,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQODAZKXEREJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(C1=CC2=CC=CC=C2C=C1)P(=O)(OCOC(=O)C)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017621
Record name HNMPA-(AM)3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120944-03-8
Record name HNMPA-(AM)3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HNMPA-(AM)3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HNMPA-(AM)3, the tris(acetoxymethyl) ester form of hydroxy-2-naphthalenylmethylphosphonic acid, is a cell-permeable compound widely utilized in cellular and molecular biology to investigate insulin signaling pathways. Its primary mechanism of action is the inhibition of the insulin receptor (IR) tyrosine kinase. By blocking the autophosphorylation and subsequent activation of the IR, this compound serves as a critical tool for elucidating the downstream consequences of insulin signaling, including the modulation of the PI3K/AKT and MAPK/ERK pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling cascades.

Core Mechanism of Action: Inhibition of Insulin Receptor Tyrosine Kinase

This compound's principal molecular target is the insulin receptor, a transmembrane protein with intrinsic tyrosine kinase activity. The binding of insulin to the extracellular domain of the IR induces a conformational change, leading to the autophosphorylation of specific tyrosine residues on the intracellular kinase domains. This autophosphorylation is a critical step for the activation of the receptor's kinase function and the subsequent phosphorylation of downstream substrate proteins.

This compound acts as a direct inhibitor of this enzymatic activity. It has been shown to inhibit both the serine and tyrosine autophosphorylation of the human insulin receptor.[1][2] Notably, its inhibitory effect on serine phosphorylation has been reported to be more pronounced than its effect on tyrosine phosphorylation.[3] An important characteristic of its inhibitory profile is that it is not competitive with respect to ATP, suggesting a different binding mode compared to many other kinase inhibitors.[3]

Quantitative Data

The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Potency

TargetAssay TypeIC50Reference
Insulin Receptor Tyrosine KinaseKinase Assay100 µM[3]

Table 2: Cellular Inhibitory Potency and Experimental Concentrations

Cell LineAssay TypeEffective ConcentrationIC50Reference
GIST882Cell Viability-~49 µM[4]
GIST48Cell Viability-~37 µM[4]
C2C12pAkt Western Blot25-100 µM-[1]
MCF10AMigration Assay200 µM-[3]
E-DMVECSpindle Cell Foci Formation25-100 µM-[4]
Porcine Endometrial Epithelial CellsNa+ Absorption (Isc)25 µM-[5]

Impact on Downstream Signaling Pathways

Inhibition of the insulin receptor by this compound leads to the suppression of its downstream signaling cascades. The two major pathways affected are the PI3K/AKT pathway, which is primarily involved in metabolic regulation, and the Ras/MEK/ERK (MAPK) pathway, which is mainly associated with cell growth and proliferation.

Inhibition of the PI3K/AKT Signaling Pathway

The activation of the insulin receptor leads to the phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS then recruits and activates phosphatidylinositol 3-kinase (PI3K). PI3K, in turn, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation and activation of AKT by PDK1 and other kinases like mTORC2. Activated AKT then phosphorylates a multitude of downstream targets to regulate glucose metabolism, protein synthesis, and cell survival.

This compound, by inhibiting the initial IR autophosphorylation, prevents the activation of this entire cascade. This has been experimentally demonstrated by the dose-dependent inhibition of insulin-stimulated AKT phosphorylation in C2C12 skeletal muscle cells.[1]

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin Receptor IRS IRS IR->IRS P PI3K PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT_mem AKT PIP3->AKT_mem Recruits PDK1->AKT_mem P AKT_cyto AKT AKT_mem->AKT_cyto Insulin Insulin Insulin->IR HNMPA This compound HNMPA->IR Inhibits IRS->PI3K Activates Downstream Downstream Targets (e.g., GSK3β, mTORC1) AKT_cyto->Downstream P Metabolic_Effects Metabolic Effects (Glucose Uptake, Glycogen Synthesis) Downstream->Metabolic_Effects

Figure 1. this compound inhibits the PI3K/AKT pathway.
Modulation of the MAPK/ERK Signaling Pathway

The insulin receptor can also signal through the Ras/Raf/MEK/ERK pathway. Upon activation, the IR phosphorylates IRS proteins, which then recruit the adaptor protein Grb2. Grb2, in complex with Sos, activates the small G-protein Ras. Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK). Phosphorylated ERK translocates to the nucleus to regulate the transcription of genes involved in cell growth, proliferation, and differentiation. While direct inhibition of the MAPK/ERK pathway by this compound via IR inhibition is a canonical expectation, it is important to note that some studies in non-mammalian systems have suggested potential off-target effects on MAPKs.[3]

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus IR Insulin Receptor IRS IRS IR->IRS P Ras Ras Raf Raf Ras->Raf Activates Insulin Insulin Insulin->IR HNMPA This compound HNMPA->IR Inhibits Grb2_Sos Grb2/Sos IRS->Grb2_Sos Recruits Grb2_Sos->Ras MEK MEK Raf->MEK P ERK ERK MEK->ERK P ERK_nuc ERK ERK->ERK_nuc Transcription_Factors Transcription Factors (e.g., Elk-1) ERK_nuc->Transcription_Factors P Gene_Expression Gene Expression (Growth, Proliferation) Transcription_Factors->Gene_Expression

Figure 2. this compound's effect on the MAPK/ERK pathway.

Selectivity and Off-Target Effects

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot for Phospho-AKT (pAkt) Inhibition

This protocol is adapted from studies investigating the effect of this compound on insulin-stimulated AKT phosphorylation.[1]

Objective: To determine the dose-dependent effect of this compound on insulin-induced AKT phosphorylation at Ser473.

Materials:

  • C2C12 myotubes (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Human insulin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate C2C12 cells and differentiate into myotubes.

    • Serum starve the myotubes for 4-6 hours in serum-free DMEM.

    • Pre-treat the cells with increasing concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 1 hour.

    • Stimulate the cells with 10 nM insulin for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and add Laemmli buffer. Boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-AKT antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the anti-total AKT antibody as a loading control.

    • Quantify the band intensities and normalize the pAkt signal to the total AKT signal.

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Analysis I->J

Figure 3. Experimental workflow for Western Blot analysis.
Cell Migration Assay (Boyden Chamber/Transwell)

This protocol is a representative method based on studies using this compound to inhibit insulin-induced cell migration.[3]

Objective: To assess the inhibitory effect of this compound on insulin-stimulated cell migration.

Materials:

  • MCF10A cells (or other migratory cell line)

  • Cell culture medium

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • This compound

  • Human insulin (as chemoattractant)

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet staining solution

Procedure:

  • Cell Preparation:

    • Culture MCF10A cells to ~80% confluency.

    • Serum starve the cells for 18-24 hours.

    • Harvest the cells using trypsin, wash, and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of serum-free medium containing 300 nM insulin to the lower wells of a 24-well plate. For a negative control, use serum-free medium without insulin.

    • Place the transwell inserts into the wells.

    • In a separate tube, pre-treat the cell suspension with 200 µM this compound for 30-60 minutes. A vehicle control (DMSO) should be run in parallel.

    • Add 200 µL of the cell suspension (with or without this compound) to the upper chamber of the transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • Staining and Visualization:

    • After incubation, remove the inserts from the wells.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Image the stained cells on the underside of the membrane using a microscope.

    • Count the number of migrated cells in several random fields of view for each insert.

    • Calculate the average number of migrated cells per field and compare the this compound-treated group to the control group.

Conclusion

This compound is a valuable pharmacological tool for the study of insulin signaling. Its primary mechanism of action is the inhibition of the insulin receptor's intrinsic tyrosine kinase activity, which in turn blocks downstream signaling through the PI3K/AKT and MAPK/ERK pathways. This inhibitory action has been quantified and utilized in various cellular assays to probe the roles of insulin signaling in metabolism, growth, and migration. While its selectivity is reasonably good, researchers should remain mindful of potential off-target effects at high concentrations. The experimental protocols provided herein offer a framework for the practical application of this compound in a research setting.

References

HNMPA-(AM)3: A Technical Guide to a Selective Insulin Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of HNMPA-(AM)3, a cell-permeable and selective inhibitor of the insulin receptor (IR) tyrosine kinase. This compound serves as a valuable tool for studying insulin signaling and its role in various physiological and pathological processes. This document details its mechanism of action, inhibitory activity, and effects on downstream signaling pathways. It also provides detailed experimental protocols for in vitro assays and visualizations of the relevant signaling cascades to facilitate its use in research and drug development.

Introduction

This compound is the acetoxymethyl ester prodrug of (2-hydroxy-5-nitro-α-((methylamino)methyl)benzyl)phosphonic acid (HNMPA). The addition of the AM groups renders the molecule cell-permeable, where it is then hydrolyzed by intracellular esterases to release the active, membrane-impermeable inhibitor, HNMPA. HNMPA acts as a selective inhibitor of the insulin receptor tyrosine kinase.[1] Its ability to specifically target the IR makes it a crucial tool for dissecting the intricate signaling networks governed by insulin.

Mechanism of Action

HNMPA inhibits the insulin receptor's kinase activity, affecting both its tyrosine and serine autophosphorylation.[1][2] Unlike many kinase inhibitors, HNMPA is not competitive with ATP, suggesting a different mode of interaction with the receptor's kinase domain.[2] By blocking the autophosphorylation of the insulin receptor, this compound prevents the recruitment and phosphorylation of downstream substrate proteins, thereby inhibiting the propagation of the insulin signal.

Quantitative Data

The inhibitory activity of this compound against the insulin receptor has been quantified in various studies. The following table summarizes the available IC50 values.

Target System IC50 Reference
Insulin ReceptorMammalian200 µM[3]
Insulin ReceptorMosquito14.2 µM[3]
Insulin-stimulated glucose oxidationIsolated rat adipocytes10 µM
Insulin Receptor Tyrosine KinaseIn vitro100 µM

Signaling Pathways

The insulin receptor signals through two main downstream pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is primarily responsible for metabolic effects, and the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway, which is mainly involved in cell growth and proliferation. This compound, by inhibiting the insulin receptor, modulates the activity of these pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for insulin-mediated glucose uptake and metabolism. Inhibition of the insulin receptor by this compound is expected to decrease the phosphorylation and activation of Akt.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin Receptor IRS IRS IR->IRS phosphorylates PI3K PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Insulin Insulin Insulin->IR HNMPA_AM3 This compound HNMPA_AM3->IR Inhibits IRS->PI3K activates Akt Akt PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Metabolic_Effects Metabolic Effects (Glucose Uptake, etc.) pAkt->Metabolic_Effects

PI3K/Akt signaling pathway and the inhibitory action of this compound.
Ras/MAPK Signaling Pathway

The Ras/MAPK pathway is involved in the mitogenic effects of insulin. This compound has been shown to inhibit the phosphorylation of ERK, a key component of this pathway.[3]

Ras_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin Receptor Shc_Grb2_SOS Shc/Grb2/SOS IR->Shc_Grb2_SOS activates Insulin Insulin Insulin->IR HNMPA_AM3 This compound HNMPA_AM3->IR Inhibits Ras Ras Shc_Grb2_SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates pERK p-ERK (Active) ERK->pERK Gene_Expression Gene Expression (Growth, Proliferation) pERK->Gene_Expression Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - Recombinant IR Kinase - Substrate (e.g., Poly-Glu,Tyr) - ATP (with [γ-32P]ATP) - this compound dilutions Start->Prepare_Reagents Reaction_Setup Set up kinase reaction in microplate: - Add Kinase Buffer - Add this compound - Add IR Kinase - Pre-incubate Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate reaction by adding ATP/Substrate mix Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction (e.g., add phosphoric acid) Incubate->Stop_Reaction Measure_Phosphorylation Measure phosphorylation: - Spot onto filter paper - Wash to remove free ATP - Scintillation counting Stop_Reaction->Measure_Phosphorylation Data_Analysis Analyze data: - Plot % inhibition vs. [this compound] - Calculate IC50 Measure_Phosphorylation->Data_Analysis End End Data_Analysis->End Western_Blot_Workflow Start Start Cell_Culture Culture cells to desired confluency Start->Cell_Culture Serum_Starve Serum-starve cells Cell_Culture->Serum_Starve Pre_treat Pre-treat with this compound (e.g., 25, 50, 100 µM) Serum_Starve->Pre_treat Stimulate Stimulate with insulin Pre_treat->Stimulate Lyse_Cells Lyse cells and collect protein Stimulate->Lyse_Cells Quantify_Protein Quantify protein concentration (BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane (e.g., 5% BSA or milk) Transfer->Block Primary_Ab Incubate with primary antibody (anti-p-Akt or anti-p-ERK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with ECL substrate and image Secondary_Ab->Detect Strip_Reprobe Strip and reprobe for total Akt/ERK Detect->Strip_Reprobe Analyze Analyze band intensities Strip_Reprobe->Analyze End End Analyze->End

References

The Role of HNMPA-(AM)3 in Elucidating Insulin Receptor Tyrosine Kinase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Hydroxy-2-naphthalenylmethyl)phosphonic acid tris(acetoxymethyl) ester, commonly known as HNMPA-(AM)3, has emerged as a critical tool for the investigation of insulin receptor (IR) signaling pathways. As a cell-permeable, selective inhibitor of the insulin receptor tyrosine kinase, this compound allows for the precise dissection of the receptor's role in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its application, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a cell-permeable analog of HNMPA, which itself is a membrane-impermeable inhibitor of the insulin receptor tyrosine kinase.[1] The addition of acetoxymethyl (AM) esters renders the molecule lipophilic, allowing it to cross the plasma membrane. Once inside the cell, endogenous esterases cleave the AM groups, releasing the active inhibitor, HNMPA, which then targets the ATP-binding site of the insulin receptor's tyrosine kinase domain. This targeted inhibition prevents the autophosphorylation of the receptor, a critical initial step in the insulin signaling cascade, thereby blocking downstream cellular responses.[2][3]

Mechanism of Action

The insulin receptor is a transmembrane receptor belonging to the receptor tyrosine kinase family.[2] Upon insulin binding, the receptor undergoes a conformational change, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation of specific tyrosine residues. This autophosphorylation creates docking sites for various substrate proteins, most notably the insulin receptor substrate (IRS) proteins, which then initiate downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[3] this compound, by inhibiting the initial autophosphorylation step, effectively blocks all subsequent downstream signaling events.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor Insulin->IR Binding IR_TK IR Tyrosine Kinase Domain IR->IR_TK Activation Autophosphorylation Autophosphorylation IR_TK->Autophosphorylation HNMPA This compound HNMPA->IR_TK Inhibition IRS IRS Proteins Autophosphorylation->IRS Recruitment & Phosphorylation PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt MAPK_ERK MAPK/ERK Pathway IRS->MAPK_ERK Cellular_Responses Cellular Responses (e.g., Glucose Uptake) PI3K_Akt->Cellular_Responses MAPK_ERK->Cellular_Responses

Figure 1: Insulin Receptor Signaling Pathway and this compound Inhibition.

Quantitative Data

The inhibitory potency of this compound has been quantified in various biological systems. The half-maximal inhibitory concentration (IC50) values provide a measure of its effectiveness.

Biological System Parameter Measured IC50 Value Reference
MosquitoesEcdysteroid Production14.2 µM[4]
MammalsInsulin Receptor Activity200 µM[4]
GIST882 CellsCell Viability~49 µM[5]
GIST48 CellsCell Viability~37 µM[5]
CHO CellsInsulin-stimulated [3H]-2-deoxyglucose uptake10 µM (for HNMPA)[1]

Experimental Protocols

In Vitro Insulin Receptor Tyrosine Kinase Assay

This assay measures the intrinsic tyrosine kinase activity of the insulin receptor using a non-radioactive method.

Materials:

  • Purified or immunocaptured insulin receptors

  • Biotinylated peptide substrate (based on IRS-1 sequence)

  • Immobilized recombinant SH2 domain of p85

  • Peroxidase-conjugated streptavidin

  • Colorimetric substrate (e.g., TMB)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM MnCl2, 0.1% Triton X-100)

  • ATP

Procedure:

  • Pre-incubate the purified insulin receptors with varying concentrations of this compound in the assay buffer for 30 minutes at room temperature.

  • Initiate the kinase reaction by adding the biotinylated peptide substrate and ATP.

  • Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to a microplate coated with the immobilized SH2 domain of p85 to capture the tyrosine-phosphorylated peptide.

  • Wash the plate to remove non-phosphorylated peptides.

  • Add peroxidase-conjugated streptavidin and incubate.

  • Wash the plate and add the colorimetric substrate.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

cluster_workflow In Vitro Kinase Assay Workflow A Pre-incubate IR with This compound B Add Biotinylated Peptide & ATP A->B C Incubate B->C D Stop Reaction (EDTA) C->D E Capture Phospho-peptide (SH2-coated plate) D->E F Wash E->F G Add Streptavidin-HRP F->G H Wash G->H I Add Colorimetric Substrate & Read Absorbance H->I

Figure 2: Workflow for a non-radioactive in vitro IR kinase assay.
Cell-Based Insulin Receptor Phosphorylation Assay

This assay quantifies the level of insulin-induced autophosphorylation of the insulin receptor in a cellular context.

Materials:

  • Cells expressing human insulin receptor (e.g., CHO-IR, HepG2)

  • Serum-free culture medium

  • Insulin

  • This compound

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibody against phosphorylated tyrosine (pY)

  • Fluorescently labeled secondary antibody

  • Microplate reader with fluorescence detection

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a fixed concentration of insulin (e.g., 100 nM) for 5-10 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Transfer the cell lysates to an ELISA plate coated with an antibody that captures the insulin receptor.

  • Incubate to allow receptor capture.

  • Wash the plate and add the primary antibody against phosphorylated tyrosine.

  • Incubate and then wash the plate.

  • Add the fluorescently labeled secondary antibody and incubate.

  • Wash the plate and measure the fluorescence intensity.[7]

Western Blotting for Downstream Signaling Proteins (e.g., Akt)

This method assesses the effect of this compound on the phosphorylation of downstream signaling molecules like Akt.

Materials:

  • Cell culture reagents as in 4.2

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies against phosphorylated Akt (pAkt) and total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound and insulin as described in 4.2.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody against pAkt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total Akt to ensure equal loading.[8]

Conclusion

This compound is an invaluable pharmacological tool for researchers studying insulin signaling. Its cell-permeability and selective inhibition of the insulin receptor tyrosine kinase allow for the targeted investigation of the receptor's function in a wide range of cellular processes. The protocols and data presented in this guide provide a framework for the effective use of this compound in elucidating the intricate mechanisms of insulin action and resistance. As with any inhibitor, it is crucial to perform appropriate controls and dose-response experiments to ensure the specificity of the observed effects.

References

The Modulatory Effects of HNMPA-(AM)3 on Insulin Receptor Autophosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of (Hydroxy-2-naphthalenylmethyl)phosphonic acid tris(acetoxymethyl) ester (HNMPA-(AM)3) on the autophosphorylation of the insulin receptor (IR). This compound, a cell-permeable derivative of the insulin receptor tyrosine kinase inhibitor HNMPA, has been demonstrated to inhibit both serine and tyrosine autophosphorylation of the human insulin receptor. This document summarizes the available quantitative data, details the experimental protocols for assessing these effects, and provides visual representations of the relevant signaling pathways and experimental workflows. The information presented herein is intended to support researchers and professionals in the fields of endocrinology, signal transduction, and drug development in understanding the mechanism of action of this compound and its potential applications.

Introduction

The insulin receptor is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating glucose homeostasis and cell growth. Upon insulin binding, the receptor undergoes a conformational change that activates its intrinsic kinase activity, leading to autophosphorylation on specific tyrosine residues within the β-subunits. This autophosphorylation is a critical event that initiates the downstream signaling cascade, primarily through the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins, which in turn activate pathways such as the PI3K/Akt and Ras/MAPK pathways.[1][2]

In addition to tyrosine phosphorylation, the insulin receptor can also be phosphorylated on serine residues. Serine phosphorylation is generally considered to be an inhibitory mechanism that can attenuate insulin signaling.[3] Molecules that can modulate the phosphorylation state of the insulin receptor are valuable tools for studying insulin signaling and hold therapeutic potential for conditions such as insulin resistance and cancer.

This compound is a known inhibitor of the insulin receptor tyrosine kinase.[4] This guide focuses on its specific effects on both serine and tyrosine autophosphorylation of the receptor.

Quantitative Data on the Inhibitory Effects of HNMPA on Insulin Receptor Autophosphorylation

HNMPA has been shown to inhibit both insulin-stimulated tyrosine and serine autophosphorylation of the human insulin receptor. Notably, the inhibitory effect of HNMPA on serine phosphorylation appears to be more pronounced than its effect on tyrosine phosphorylation.[5]

InhibitorTarget PhosphorylationConcentrationObserved EffectReference
HNMPATyrosine Autophosphorylation300 µMInhibition observed[5]
HNMPASerine Autophosphorylation300 µMInhibition observed, more pronounced than on tyrosine phosphorylation[5]
HNMPATyrosine Autophosphorylation2.5 mM48% inhibition of kinase activity towards an exogenous substrate[5]
HNMPASerine Autophosphorylation2.5 mMPronounced inhibition[5]

Experimental Protocols

In Vitro Insulin Receptor Kinase Assay

This protocol describes the methodology to assess the effect of this compound on the in vitro autophosphorylation of the insulin receptor.

Materials:

  • Purified human insulin receptor

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Insulin

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.6, 150 mM NaCl, 10 mM MgCl₂, 2 mM MnCl₂, 0.1% Triton X-100)

  • SDS-PAGE reagents

  • Phosphorimager or autoradiography film

Procedure:

  • Pre-incubate the purified insulin receptor with varying concentrations of this compound or vehicle control in the kinase reaction buffer for a specified time (e.g., 30 minutes) at room temperature.

  • Initiate the phosphorylation reaction by adding insulin to a final concentration of 100 nM and [γ-³²P]ATP to a final concentration of 50 µM.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled insulin receptor β-subunit.

  • Quantify the band intensities to determine the extent of autophosphorylation in the presence and absence of the inhibitor.

Phosphoamino Acid Analysis

This protocol allows for the specific determination of the effect of this compound on serine and tyrosine phosphorylation.

Materials:

  • ³²P-labeled insulin receptor β-subunit (from the in vitro kinase assay)

  • 6 M HCl

  • Thin-layer cellulose (TLC) plates

  • Electrophoresis buffer pH 1.9 (formic acid/acetic acid/water)

  • Electrophoresis buffer pH 3.5 (acetic acid/pyridine/water)

  • Phosphoamino acid standards (phosphoserine, phosphothreonine, phosphotyrosine)

  • Ninhydrin solution

  • Phosphorimager or autoradiography film

Procedure:

  • Excise the radiolabeled insulin receptor β-subunit band from the dried SDS-PAGE gel.

  • Hydrolyze the protein by incubating the gel slice in 6 M HCl at 110°C for 1-2 hours.

  • Remove the HCl by vacuum centrifugation.

  • Resuspend the dried hydrolysate in a small volume of water containing unlabeled phosphoamino acid standards.

  • Spot the sample onto a TLC plate.

  • Perform two-dimensional electrophoresis. The first dimension is typically run at pH 1.9, and the second dimension at pH 3.5.[6][7]

  • After electrophoresis, spray the plate with ninhydrin solution and heat to visualize the positions of the standard phosphoamino acids.

  • Expose the TLC plate to a phosphorimager screen or autoradiography film to detect the radiolabeled phosphoamino acids.

  • Compare the positions of the radioactive spots with the ninhydrin-stained standards to identify the phosphorylated amino acids and quantify their relative abundance.

Signaling Pathways and Experimental Workflows

Insulin Receptor Signaling Pathway

The following diagram illustrates the canonical insulin receptor signaling cascade, highlighting the initial autophosphorylation events and the two major downstream pathways: the PI3K/Akt and the Ras/MAPK pathways. This compound acts at the level of the insulin receptor, inhibiting the initial autophosphorylation step.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pY Tyrosine Autophosphorylation IR->pY Activates pS Serine Phosphorylation (Inhibitory) IR->pS HNMPA This compound HNMPA->pY Inhibits HNMPA->pS Inhibits IRS IRS pY->IRS Recruits & Phosphorylates PI3K PI3K IRS->PI3K Activates Grb2 Grb2/SOS IRS->Grb2 Recruits Akt Akt PI3K->Akt Activates Metabolic Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic Ras Ras Grb2->Ras Activates MAPK MAPK (ERK) Ras->MAPK Activates Growth Growth & Proliferation MAPK->Growth

Caption: Insulin receptor signaling pathway and the inhibitory points of this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to determine the effect of this compound on insulin receptor autophosphorylation.

Experimental_Workflow Start Start Prepare_Reagents Prepare Purified IR, This compound, [γ-³²P]ATP Start->Prepare_Reagents Kinase_Assay In Vitro Kinase Assay (with/without this compound) Prepare_Reagents->Kinase_Assay SDS_PAGE SDS-PAGE Kinase_Assay->SDS_PAGE Autoradiography Autoradiography/ Phosphorimaging SDS_PAGE->Autoradiography Excise_Band Excise ³²P-labeled IR β-subunit band SDS_PAGE->Excise_Band Quantification Quantify Total Autophosphorylation Autoradiography->Quantification End End Quantification->End Hydrolysis Acid Hydrolysis Excise_Band->Hydrolysis TLC 2D-TLC for Phosphoamino Acids Hydrolysis->TLC Analyze_PAA Analyze pSer/pTyr Ratio TLC->Analyze_PAA Analyze_PAA->End

Caption: Workflow for analyzing this compound's effect on IR autophosphorylation.

Conclusion

This compound serves as a valuable chemical probe for investigating the intricacies of insulin receptor signaling. Its ability to inhibit both serine and tyrosine autophosphorylation, with a more potent effect on the former, provides a unique tool to dissect the roles of these distinct phosphorylation events in insulin action and resistance. The methodologies and data presented in this guide offer a framework for researchers to further explore the molecular mechanisms of this compound and to evaluate its potential as a modulator of insulin receptor function in various physiological and pathological contexts.

References

The Impact of HNMPA-(AM)3 on Ecdysteroid Production in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecdysteroids are the principal steroid hormones in insects, orchestrating critical developmental processes such as molting and metamorphosis. The biosynthesis of these hormones, primarily occurring in the prothoracic glands, is a tightly regulated process influenced by various internal and external cues. Emerging evidence highlights a significant crosstalk between the insulin signaling pathway (ISP) and ecdysteroidogenesis, where insulin-like peptides (ILPs) have been shown to positively regulate the production of ecdysone, the precursor to the active 20-hydroxyecdysone (20E).

This technical guide explores the prospective impact of (2-hydrazino-4-nitromethylphenyl)imino-diacetic acid-terakis(acetoxymethyl) ester, or HNMPA-(AM)3, a selective cell-permeable inhibitor of the insulin receptor (IR), on ecdysteroid production in insects. Based on the established stimulatory role of the ISP in ecdysteroid synthesis, it is hypothesized that this compound will act as an antagonist to this process, leading to a reduction in ecdysteroid titers and a potential disruption of insect development. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols to investigate this hypothesis, and a summary of relevant quantitative data from studies using analogous ISP inhibitors.

Signaling Pathways

Ecdysteroid Biosynthesis Pathway

Ecdysteroid synthesis begins with cholesterol and proceeds through a series of enzymatic reactions, many of which are catalyzed by cytochrome P450 enzymes encoded by the "Halloween genes" (spook, phantom, disembodied, shadow, and shade).[1] The prothoracic glands are the primary site of ecdysone synthesis during larval development.[2]

Ecdysteroid_Biosynthesis Cholesterol Cholesterol 7-dehydrocholesterol 7-dehydrocholesterol Cholesterol->7-dehydrocholesterol neverland Black Box Intermediates Black Box Intermediates 7-dehydrocholesterol->Black Box Intermediates spook/spookier Ecdysone Ecdysone Black Box Intermediates->Ecdysone phantom, disembodied, shadow 20-Hydroxyecdysone 20-Hydroxyecdysone Ecdysone->20-Hydroxyecdysone shade

Figure 1: Simplified Ecdysteroid Biosynthesis Pathway.

Insulin Signaling Pathway and its Influence on Ecdysteroidogenesis

The insect insulin signaling pathway is initiated by the binding of ILPs to the insulin receptor, a receptor tyrosine kinase. This triggers a phosphorylation cascade involving key proteins such as phosphoinositide 3-kinase (PI3K) and Akt (also known as protein kinase B). The activation of this pathway is known to promote growth and is linked to the nutritional status of the insect.

Studies in various insect species have demonstrated that the ISP positively influences ecdysteroid production. For instance, in Bombyx mori, insulin stimulates ecdysteroidogenesis through the PI3K/Akt pathway.[3][4] Similarly, in Drosophila melanogaster, the ISP in the prothoracic gland is essential for normal ecdysone synthesis.[2] this compound, by inhibiting the insulin receptor, is expected to block this signaling cascade, thereby reducing the stimulatory input on ecdysteroid synthesis.

Insulin_Signaling_Ecdysteroid_Crosstalk cluster_Cell Prothoracic Gland Cell IR Insulin Receptor PI3K PI3K IR->PI3K Akt Akt PI3K->Akt Ecd_Bio Ecdysteroid Biosynthesis Akt->Ecd_Bio ILP Insulin-Like Peptide (ILP) ILP->IR HNMPA This compound HNMPA->IR

Figure 2: this compound's Proposed Mechanism of Action.

Quantitative Data Summary

Direct quantitative data on the effect of this compound on ecdysteroid production is not currently available in published literature. However, studies using other inhibitors of the insulin signaling pathway provide valuable insights into the potential magnitude of this effect. The following tables summarize findings from such studies.

Table 1: Effect of Insulin Signaling Pathway Inhibitors on Ecdysteroid Production
Inhibitor Target Insect Species Experimental System Observed Effect on Ecdysteroid Production
LY294002PI3KBombyx moriIn vitro prothoracic gland culturePartial blockage of PTTH-stimulated ecdysteroidogenesis[3]
WortmanninPI3KBombyx moriIn vitro prothoracic gland culturePartial blockage of PTTH-stimulated ecdysteroidogenesis[3]
RapamycinTORManduca sextaIn vivo (feeding)Reduced ecdysone synthesis[2]
LY294002PI3KManduca sextaIn vivo (treatment)No attenuation of ecdysone production[2]
WortmanninPI3KManduca sextaIn vivo (treatment)No attenuation of ecdysone production[2]

Note: The conflicting results between Bombyx mori and Manduca sexta highlight species-specific differences in the regulation of ecdysteroidogenesis.

Table 2: Quantitative Changes in Ecdysteroid Levels Following ISP Manipulation
Insect Species Manipulation Measurement Result
Drosophila melanogaster (larvae)Synchronization and stagingWhole-body ecdysteroid titers (EIA)Peak ecdysteroid levels of ~75 pg/larva during the third instar.[5]
Aedes aegypti (larvae)Ex vivo pelt incubationEcdysteroid production (RIA)80 to 360 pg of E and 20E per pelt over 6 hours.[6]
Manduca sexta (larvae)In vitro PTTH stimulationEcdysone synthesis rateDose-dependent increase in ecdysone synthesis.[7]

Experimental Protocols

The following protocols provide a framework for investigating the impact of this compound on ecdysteroid production in a model insect species.

Experimental Workflow

Experimental_Workflow A Insect Rearing and Staging C In Vivo or In Vitro Treatment A->C B Preparation of this compound Solution B->C D Sample Collection (Hemolymph/Prothoracic Glands) C->D E Ecdysteroid Extraction D->E G Gene Expression Analysis (qPCR) D->G F Ecdysteroid Quantification (EIA/RIA) E->F H Data Analysis F->H G->H

Figure 3: General Experimental Workflow.

Protocol 1: In Vitro Prothoracic Gland Culture and this compound Treatment

This protocol is adapted from methods used for Manduca sexta and Bombyx mori.[3][7]

Objective: To determine the direct effect of this compound on ecdysone synthesis in isolated prothoracic glands.

Materials:

  • Late-instar insect larvae

  • Dissection tools (forceps, scissors)

  • Stereomicroscope

  • Insect saline

  • Grace's insect medium (or equivalent)

  • This compound

  • DMSO (vehicle control)

  • Incubator (25-28°C)

  • 96-well culture plates

Procedure:

  • Gland Dissection: Anesthetize larvae on ice. Under a stereomicroscope, dissect out the prothoracic glands in cold insect saline. Carefully remove any adhering fat body or tracheal tissue.

  • Gland Culture: Place one gland from each pair into a well of a 96-well plate containing 100 µL of culture medium. The contralateral gland should be placed in a separate well to serve as a control.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Add the this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plates at 25-28°C for a defined period (e.g., 4-6 hours).

  • Sample Collection: After incubation, collect the culture medium for ecdysteroid quantification. The glands can be collected for gene expression analysis.

Protocol 2: Ecdysteroid Extraction and Quantification by Enzyme Immunoassay (EIA)

This protocol is based on methods described for Drosophila melanogaster and Aedes aegypti.[6][8]

Objective: To quantify the amount of ecdysteroids in hemolymph or culture medium.

Materials:

  • Hemolymph or culture medium samples

  • Methanol

  • 1-Butanol

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator or vacuum centrifuge

  • Commercially available 20-Hydroxyecdysone EIA kit

Procedure:

  • Extraction from Hemolymph: Collect hemolymph into a microcentrifuge tube containing a small amount of thiourea to prevent melanization. Add 3 volumes of methanol, vortex, and centrifuge at high speed for 10 minutes. Collect the supernatant.

  • Extraction from Culture Medium: Add 3 volumes of methanol to the culture medium, vortex, and centrifuge. Collect the supernatant.

  • Liquid-Liquid Partitioning (Optional, for sample cleanup): For whole-body extracts or samples with high lipid content, a partitioning step with a solvent like 1-butanol can improve assay performance.[6]

  • Drying: Evaporate the methanol from the supernatant under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitution: Resuspend the dried extract in the EIA buffer provided with the kit.

  • EIA Procedure: Follow the manufacturer's instructions for the competitive EIA. This typically involves incubating the sample with an ecdysteroid-specific antibody and an enzyme-linked ecdysteroid tracer in a pre-coated microplate.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the ecdysteroid concentration in the samples based on a standard curve generated with known amounts of 20-hydroxyecdysone.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Halloween Gene Expression

Objective: To measure the effect of this compound on the transcript levels of ecdysteroid biosynthesis genes.

Materials:

  • Prothoracic glands from control and treated insects

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target Halloween genes (e.g., phantom, disembodied, shadow, shade) and reference genes (e.g., actin, GAPDH, ribosomal proteins).[9]

  • qPCR instrument

Procedure:

  • RNA Extraction: Immediately after the experiment, homogenize the prothoracic glands in lysis buffer and extract total RNA using a commercial kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR: Set up the qPCR reactions containing cDNA, forward and reverse primers for a target or reference gene, and qPCR master mix. Run the reactions in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9]

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target genes in the this compound-treated samples compared to the control samples using the ΔΔCt method, after normalizing to the expression of the reference genes.

Conclusion and Future Directions

The available evidence strongly suggests that the insulin signaling pathway is a positive regulator of ecdysteroid synthesis in insects. Consequently, the insulin receptor inhibitor this compound is a promising pharmacological tool to probe this regulatory axis. It is anticipated that the application of this compound will lead to a dose-dependent decrease in ecdysteroid production, likely through the downregulation of Halloween gene expression. This, in turn, could result in developmental delays, molting defects, and other physiological disruptions.

For drug development professionals, the insulin receptor and its downstream components represent potential targets for the development of novel insect growth regulators. By disrupting the coordination between nutrition and development, compounds that inhibit this pathway could offer a new generation of insecticides.

Future research should focus on directly testing the effects of this compound on ecdysteroidogenesis in a range of insect species to confirm the hypothesized inhibitory action and to elucidate any species-specific differences. Dose-response studies will be crucial for determining the potency of this compound. Furthermore, investigating the precise molecular mechanisms by which the insulin signaling pathway modulates the expression of Halloween genes will provide a more complete understanding of this critical endocrine regulatory network.

References

Methodological & Application

Application Notes and Protocols for HNMPA-(AM)3 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HNMPA-(AM)3, or (hydroxy-2-naphthalenylmethyl)phosphonic acid, tris-acetoxymethyl ester, is a cell-permeable and specific inhibitor of the insulin receptor (IR) tyrosine kinase. Its ability to block insulin-stimulated signaling pathways makes it a valuable tool for investigating the role of the insulin receptor in various physiological and pathological processes, including cancer, metabolic diseases, and viral infections. These application notes provide detailed protocols and guidelines for the effective use of this compound in cell culture experiments.

Mechanism of Action

This compound acts as a specific inhibitor of the insulin receptor's tyrosine kinase activity. Upon insulin binding, the insulin receptor undergoes autophosphorylation on specific tyrosine residues, initiating a cascade of downstream signaling events. This compound prevents this autophosphorylation, thereby blocking the activation of key signaling pathways such as the PI3K/Akt and MAPK pathways.[1][2][3] This inhibition is crucial for cell growth, proliferation, and metabolism. Additionally, this compound has been shown to decrease the serine phosphorylation of the insulin receptor.[3]

Data Presentation

The following tables summarize the quantitative data from various studies that have utilized this compound in cell culture experiments.

Table 1: Effective Concentrations of this compound in Various Cell Lines

Cell LineApplicationEffective ConcentrationIncubation TimeReference
KSHV-infected E-DMVECInhibition of spindle cell formation25, 50, 100 µM14 days[4]
GIST882 and GIST48Inhibition of cell viabilityIC50: ~49 µM and ~37 µM, respectivelyNot Specified[4]
Alveolar epithelial cellsInhibition of insulin-stimulated Na+ absorption25 µM30 minutes[1]
Aag2wMel and Aag2wMel.tetInhibition of ZIKV and DENV-2 replication0.2 to 25 µM5 days[5]
C2C12 skeletal muscle cellsInhibition of insulin-induced pAkt25, 50, 100 µM1 hour[2]
MCF10A cellsInhibition of insulin-induced cell migration200 µM2 hours (pretreatment)[3]
ChondrocytesInhibition of collagen synthesisNot SpecifiedNot Specified[3]

Table 2: Summary of this compound Effects in Cell Culture

EffectCell TypeConcentrationKey FindingsReference
Inhibition of Spindle Cell FormationKSHV-infected E-DMVEC50 µMSelective loss of LANA-1-positive foci.[4]
Abolished Insulin-Stimulated Na+ AbsorptionAlveolar epithelial cells25 µMBlocked the increase in short-circuit current (Isc).[1]
Dose-Dependent Inhibition of Viral ReplicationMosquito cells0.2 - 25 µMReduced ZIKV and DENV RNA in supernatant and cell lysates.[5]
Inhibition of Insulin-Induced Akt PhosphorylationC2C12 skeletal muscle cells25 - 100 µMDose-dependent reduction in pAkt levels.[2]
Reduced Chondrogenic Gene ExpressionChondrocytesNot SpecifiedDecreased expression of Col2, Col11, IR, Sox6, and Sox9.[3]
Inhibition of Cell MigrationBreast cancer cells200 µMInhibited insulin-induced migration.[3]

Experimental Protocols

Protocol 1: General Guidelines for Handling and Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

Protocol 2: Cell Viability Assay (e.g., MTT or PrestoBlue)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adhesion: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., as indicated in Table 1) or a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.

    • For PrestoBlue assay: Add PrestoBlue reagent to each well and incubate for the recommended time. Measure the fluorescence or absorbance according to the manufacturer's instructions.[5]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis for Protein Phosphorylation (e.g., pAkt)
  • Cell Culture and Treatment: Plate cells in 6-well plates or 10 cm dishes. Once they reach the desired confluency, serum-starve the cells if necessary (e.g., overnight) to reduce basal signaling.

  • Pre-treatment: Pre-treat the cells with the desired concentration of this compound for a specific duration (e.g., 1 hour).[2]

  • Stimulation: Stimulate the cells with insulin (e.g., 10 nM) for a short period (e.g., 10-30 minutes) to induce receptor activation and downstream signaling.[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-pAkt) and the total protein (e.g., anti-Akt) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

HNMPA_Mechanism_of_Action cluster_membrane Cell Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds P_IR Phosphorylated IR (Active) IR->P_IR Autophosphorylation HNMPA This compound HNMPA->IR Inhibits PI3K PI3K P_IR->PI3K Activates MAPK MAPK Pathway P_IR->MAPK Activates Akt Akt PI3K->Akt Activates Cell_Response Cellular Responses (Growth, Proliferation, Metabolism) Akt->Cell_Response MAPK->Cell_Response

Caption: Mechanism of this compound action on the Insulin Receptor signaling pathway.

Experimental_Workflow_Western_Blot start Start seed Seed Cells start->seed starve Serum Starve (optional) seed->starve pretreat Pre-treat with this compound starve->pretreat stimulate Stimulate with Insulin pretreat->stimulate lyse Cell Lysis stimulate->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with Antibodies (p-Protein, Total Protein) transfer->probe detect Signal Detection probe->detect analyze Densitometry Analysis detect->analyze end End analyze->end

Caption: Experimental workflow for Western Blot analysis of protein phosphorylation.

References

Application Notes and Protocols: HNMPA-(AM)3 for In Vitro Inhibition of Insulin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HNMPA-(AM)3, the tris(acetoxymethyl) ester form of (2-hydroxy-1-naphthalenylmethyl)phosphonic acid, is a cell-permeable and selective inhibitor of the insulin receptor (IR) tyrosine kinase.[1][2] By targeting the catalytic activity of the IR, this compound serves as a valuable tool for investigating the physiological and pathological roles of insulin signaling in various biological systems. Its ability to block the initial step in the insulin signaling cascade makes it a potent inhibitor of downstream pathways, including the PI3K/Akt pathway, which is crucial for glucose metabolism, cell growth, and proliferation.[3] These application notes provide detailed protocols for utilizing this compound to inhibit insulin signaling in in vitro models, with a specific focus on skeletal muscle cell lines.

Mechanism of Action

Insulin initiates its cellular effects by binding to the extracellular alpha subunits of the insulin receptor, a receptor tyrosine kinase. This binding event induces a conformational change, leading to the autophosphorylation of several tyrosine residues on the intracellular beta subunits. This autophosphorylation activates the receptor's kinase domain, which then phosphorylates insulin receptor substrate (IRS) proteins. Phosphorylated IRS proteins act as docking sites for various signaling molecules, including phosphatidylinositol 3-kinase (PI3K). PI3K, in turn, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B). Activated Akt proceeds to phosphorylate a multitude of downstream targets, mediating the majority of the metabolic effects of insulin, such as the translocation of GLUT4 glucose transporters to the cell membrane.

This compound acts as a direct inhibitor of the insulin receptor's tyrosine kinase activity.[2] By preventing the initial autophosphorylation of the receptor, it effectively blocks the entire downstream signaling cascade. This leads to a reduction in the phosphorylation of key signaling molecules like Akt, thereby inhibiting insulin-stimulated cellular processes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Phosphorylates This compound This compound This compound->IR Inhibits PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation Downstream_Effects Downstream Effects (e.g., GLUT4 translocation) pAkt->Downstream_Effects Mediates

Figure 1: this compound Inhibition of the Insulin Signaling Pathway.

Data Presentation

The following tables summarize the in vitro applications of this compound as reported in the literature.

Cell LineConcentration(s)Incubation TimeObserved EffectReference
C2C12 (mouse skeletal muscle)25, 50, 100 µM1 hourInhibition of insulin-induced Akt phosphorylation.[3]
MCF10A (human breast epithelial)200 µM2 hoursInhibition of insulin-induced cell migration.[4]
KSHV-infected E-DMVEC25, 50, 100 µM14 daysInhibition of spindle cell-containing foci development.[5]
Aag2wMel (mosquito)0.2 - 25 µM5 daysDose-dependent inhibition of Zika and Dengue virus replication.[6]
Alveolar epithelial cells25 µM30 minutesAbolished the insulin-produced increase in short-circuit current (Isc).[7]
ParameterValueSpeciesReference
IC50 (ecdysteroid production)14.2 µMMosquito[1]
IC50 (insulin receptor activity)200 µMMammals[1]

Experimental Protocols

This section provides a detailed protocol for a typical in vitro experiment to assess the inhibitory effect of this compound on insulin-stimulated Akt phosphorylation in C2C12 skeletal muscle cells.

Materials
  • C2C12 myoblasts (ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (Enzo Life Sciences or other supplier)

  • Dimethyl sulfoxide (DMSO)

  • Recombinant Human Insulin

  • Lysis Buffer (e.g., RIPA buffer)

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Experimental Workflow

cluster_workflow Experimental Workflow Start Start Seed_Cells Seed C2C12 Myoblasts Start->Seed_Cells Differentiate Differentiate into Myotubes Seed_Cells->Differentiate Serum_Starve Serum Starve Myotubes Differentiate->Serum_Starve Pretreat Pre-treat with this compound Serum_Starve->Pretreat Stimulate Stimulate with Insulin Pretreat->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Quantify_Protein Quantify Protein Lyse_Cells->Quantify_Protein Western_Blot Western Blot Analysis Quantify_Protein->Western_Blot Analyze Analyze Results Western_Blot->Analyze End End Analyze->End

Figure 2: Workflow for In Vitro Inhibition of Insulin Signaling.
Step-by-Step Procedure

  • Cell Culture and Differentiation of C2C12 Myotubes

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed myoblasts in 6-well plates at a density that will reach 80-90% confluency.

    • To induce differentiation, replace the growth medium with differentiation medium (DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin).

    • Change the differentiation medium every 48 hours. Myotubes will typically form within 4-6 days.

  • Serum Starvation

    • Once myotubes are fully differentiated, aspirate the differentiation medium.

    • Wash the cells twice with sterile PBS.

    • Add serum-free DMEM to each well and incubate for 3-4 hours at 37°C. This step is crucial to reduce basal signaling activity.

  • This compound Pre-treatment

    • Prepare a stock solution of this compound in DMSO. For example, a 100 mM stock.

    • Dilute the this compound stock solution in serum-free DMEM to the desired final concentrations (e.g., 25, 50, 100 µM). Include a vehicle control (DMSO only).

    • Aspirate the serum-free medium from the myotubes and add the this compound containing medium or vehicle control.

    • Incubate for 1 hour at 37°C.

  • Insulin Stimulation

    • Prepare a stock solution of insulin in sterile water or a suitable buffer.

    • Add insulin directly to the wells to a final concentration of 100 nM. Include a non-stimulated control for each condition.

    • Incubate for 15-20 minutes at 37°C.

  • Cell Lysis and Protein Quantification

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.

  • Western Blot Analysis

    • Normalize the protein concentrations of all samples with lysis buffer and 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.

Conclusion

This compound is a valuable pharmacological tool for the in vitro investigation of insulin signaling. By selectively inhibiting the insulin receptor tyrosine kinase, it allows for the elucidation of the roles of this pathway in a variety of cellular processes and disease models. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies. As with any inhibitor, it is recommended to perform dose-response and time-course experiments to determine the optimal conditions for a specific cell type and experimental setup.

References

Application of HNMPA-(AM)3 in Zika and Dengue Virus Research: A Potent Inhibitor of Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

Central, GA, November 20, 2025 – Recent research has identified (2-hydrazinyl-3-(1H-indol-3-yl)-N-methyl-N-(4-methylpentan-2-yl)propanamide) (HNMPA-(AM)3), a selective insulin receptor inhibitor, as a promising antiviral agent against Zika virus (ZIKV) and Dengue virus (DENV). Studies have demonstrated that this compound effectively inhibits the replication of both viruses in mosquito cells in a dose-dependent manner. This application note provides a comprehensive overview of the use of this compound in flavivirus research, including detailed protocols for viral inhibition assays and a summary of key quantitative data.

Mechanism of Action

This compound is a cell-permeable compound that selectively inhibits the tyrosine kinase activity of the insulin receptor (IR).[1] In the context of flavivirus infection in mosquito cells, the insulin signaling pathway has been shown to be crucial for viral replication.[2] this compound-mediated inhibition of the IR kinase activity disrupts this pathway, leading to a significant reduction in both ZIKV and DENV replication.[2] This suggests that the host's insulin signaling is a critical factor for flavivirus proliferation and a potential target for antiviral therapies.

Quantitative Data Summary

The inhibitory effect of this compound on Zika and Dengue virus replication has been quantified in Aedes aegypti Aag2wMel and Aag2wMel.tet cells. The compound was found to be non-toxic to these cells at concentrations up to 25 µM.[2] The following tables summarize the dose-dependent inhibition of viral RNA levels in both the supernatant and cell lysate.

Table 1: Inhibition of Zika Virus (Cambodia 2010 strain) Replication by this compound [2]

This compound Concentration (µM)Relative ZIKV RNA in Supernatant (%)Relative ZIKV RNA in Cell Lysate (%)
0 (Control)100100
0.2~80~90
1~60~70
5~40~50
25~20~30

Table 2: Inhibition of Zika Virus (Puerto Rico 2016 strain) Replication by this compound [2]

This compound Concentration (µM)Relative ZIKV RNA in Supernatant (%)Relative ZIKV RNA in Cell Lysate (%)
0 (Control)100100
0.2~75~85
1~55~65
5~35~45
25~15~25

Table 3: Inhibition of Dengue Virus (DENV-2) Replication by this compound [2]

This compound Concentration (µM)Relative DENV RNA in Supernatant (%)Relative DENV RNA in Cell Lysate (%)
0 (Control)100100
0.2~90~95
1~80~85
5~60~70
25~40~50

Experimental Protocols

The following are detailed protocols for assessing the antiviral activity of this compound against Zika and Dengue viruses in mosquito cell lines.

Protocol 1: Cell Viability Assay

This protocol determines the cytotoxic effect of this compound on the host cells.

Materials:

  • Aedes aegypti Aag2 cells

  • Schneider's Drosophila Medium supplemented with 10% FBS

  • 96-well plates

  • This compound stock solution (in DMSO)

  • PrestoBlue™ Cell Viability Reagent

  • Plate reader

Procedure:

  • Seed Aag2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours at 28°C.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.2 µM to 100 µM. Include a DMSO-only control.

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for 5 days at 28°C.

  • Add 10 µL of PrestoBlue™ reagent to each well and incubate for 2-4 hours at 28°C.

  • Measure the fluorescence at an excitation/emission of 560/590 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Protocol 2: Viral Inhibition Assay

This protocol measures the dose-dependent inhibition of Zika or Dengue virus replication by this compound.

Materials:

  • Aedes aegypti Aag2 cells

  • Schneider's Drosophila Medium supplemented with 10% FBS and 2% FBS

  • 24-well plates

  • Zika virus (e.g., Cambodia 2010 or Puerto Rico 2016 strain) or Dengue virus (e.g., DENV-2) stock

  • This compound stock solution (in DMSO)

  • RNA extraction kit

  • qRT-PCR reagents (primers, probes, master mix)

  • Real-time PCR system

Procedure:

  • Seed Aag2 cells in a 24-well plate at a density of 2.5 x 10^5 cells per well and incubate for 24 hours at 28°C.

  • Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of this compound (e.g., 0.2, 1, 5, 25 µM) or a DMSO control. Incubate for 2 hours at 28°C.

  • Infect the cells with ZIKV or DENV at a Multiplicity of Infection (MOI) of 0.1 in a small volume of serum-free medium.

  • Incubate for 1 hour at 28°C, gently rocking the plate every 15 minutes to ensure even distribution of the virus.

  • Remove the viral inoculum and add back the medium containing the respective concentrations of this compound or DMSO.

  • Incubate the plates for 48-72 hours at 28°C.

  • Harvest the supernatant and the cell lysate separately.

  • Extract viral RNA from both the supernatant and cell lysate using a suitable RNA extraction kit.

  • Perform qRT-PCR to quantify the viral RNA levels. Normalize the results to a housekeeping gene (e.g., rpS17 for Aedes aegypti cells).

  • Calculate the relative viral RNA levels in the this compound-treated samples compared to the DMSO control.

Visualizations

Signaling Pathway

G cluster_0 Host Cell ZIKV_DENV Zika/Dengue Virus IR Insulin Receptor (IR) ZIKV_DENV->IR Activates P1 Signaling Cascade IR->P1 Initiates Replication Viral Replication P1->Replication Promotes HNMPA This compound HNMPA->IR Inhibits

Caption: Proposed mechanism of this compound antiviral activity.

Experimental Workflow

G cluster_workflow Viral Inhibition Assay Workflow A Seed Aag2 Cells B Pre-treat with This compound A->B C Infect with ZIKV or DENV B->C D Incubate C->D E Harvest Supernatant & Cell Lysate D->E F RNA Extraction E->F G qRT-PCR F->G H Data Analysis G->H

Caption: Workflow for assessing this compound antiviral efficacy.

References

Application Notes and Protocols: Utilizing HNMPA-(AM)3 for the Study of KSHV-Infected Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaposi's sarcoma-associated herpesvirus (KSHV), also known as human herpesvirus 8 (HHV-8), is the etiological agent of Kaposi's sarcoma (KS), a malignancy characterized by the proliferation of infected endothelial cells. A key area of research is the identification of host cell signaling pathways that are essential for the survival and proliferation of these latently infected cells, as these pathways represent potential therapeutic targets. The insulin receptor (IR) signaling pathway has been implicated in various cellular processes, including cell growth and survival. HNMPA-(AM)3 is a specific inhibitor of the insulin receptor tyrosine kinase.[1][2] These notes provide detailed protocols and data on the application of this compound to study its effects on KSHV-infected endothelial cells, offering a valuable tool for investigating the role of insulin receptor signaling in KSHV pathogenesis and for the development of novel antiviral strategies.

Data Presentation

The following tables summarize the quantitative effects of this compound on KSHV-infected endothelial cells.

Table 1: Effect of this compound on Foci Formation in KSHV-Infected Endothelial Dermal Microvascular Cells (E-DMVEC)

Treatment GroupConcentration (µM)Treatment DurationObservation
Untreated Control014 daysDevelopment of spindle cell-containing foci
This compound2514 daysInhibition of foci formation
This compound5014 daysStrong inhibition of foci formation[2]
This compound10014 daysInhibition of foci formation

Table 2: Effect of this compound on the Percentage of LANA-1 Positive KSHV-Infected E-DMVEC

Treatment GroupConcentration (µM)Treatment DurationPercentage of LANA-1 Positive Cells (%)
Untreated Control014 days~70%[2]
This compound5014 days~8%[2]

LANA-1 (Latency-Associated Nuclear Antigen-1) is a key viral protein expressed during latent KSHV infection and is a reliable marker for infected cells.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation and Infection cluster_treatment Treatment cluster_assays Assays (14 days post-treatment) cluster_analysis Data Analysis endothelial_cells Endothelial Cells (e.g., E-DMVEC) k_infection Infection with KSHV endothelial_cells->k_infection hnmpa_treatment Treatment with this compound (25, 50, 100 µM) k_infection->hnmpa_treatment control Untreated Control k_infection->control foci_assay Foci Formation Assay hnmpa_treatment->foci_assay lana1_staining LANA-1 Immunofluorescence hnmpa_treatment->lana1_staining control->foci_assay control->lana1_staining quant_foci Quantification of Foci foci_assay->quant_foci quant_lana1 Quantification of LANA-1 Positive Cells lana1_staining->quant_lana1 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds PI3K PI3K IR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation HNMPA This compound HNMPA->IR Inhibits

References

HNMPA-(AM)3: A Tool for Investigating Insulin Receptor Signaling in Gastrointestinal Stromal Tumor (GIST) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by activating mutations in the KIT or PDGFRA receptor tyrosine kinases. While tyrosine kinase inhibitors (TKIs) like imatinib are the standard of care, resistance remains a significant clinical challenge. This necessitates the exploration of alternative signaling pathways that contribute to GIST cell survival and proliferation.

Recent evidence suggests that the insulin receptor (IR) and its downstream signaling cascades, the PI3K/AKT and MAPK pathways, play a crucial role in GIST pathogenesis, particularly in the context of TKI resistance. HNMPA-(AM)3 is a potent and selective inhibitor of the insulin receptor tyrosine kinase. This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the role of IR signaling in GIST cell lines.

Data Presentation

The following tables summarize the quantitative data regarding the effect of this compound on GIST cell lines.

Table 1: IC50 Values of this compound in GIST Cell Lines

Cell LineIC50 (µM)Citation
GIST882~49[1]
GIST48~37[1]

Table 2: Expected Effects of this compound on Key Signaling Proteins in GIST Cell Lines

ProteinExpected Effect of this compound Treatment
p-IR (phosphorylated Insulin Receptor)Decrease
p-AKT (phosphorylated AKT)Decrease
p-MAPK (phosphorylated MAPK/ERK)Decrease
Cleaved Caspase-3Increase
Cleaved PARPIncrease

Mandatory Visualizations

GIST_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) PI3K PI3K IR->PI3K Activates cKIT c-KIT Receptor cKIT->PI3K RAS RAS cKIT->RAS HNMPA This compound HNMPA->IR Inhibits AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation

Caption: this compound inhibits the insulin receptor, affecting downstream PI3K/AKT and MAPK signaling pathways in GIST cells.

GIST_Experimental_Workflow cluster_assays Downstream Assays start Start: GIST Cell Culture (e.g., GIST882, GIST48) treatment Treatment with This compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTT/XTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis (p-IR, p-AKT, p-MAPK, etc.) treatment->western data_analysis Data Analysis: - IC50 Determination - Quantify Apoptosis - Protein Expression Levels viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: Experimental workflow for evaluating the effects of this compound on GIST cell lines.

Logical_Relationship cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes HNMPA This compound inhibit_ir Inhibition of Insulin Receptor HNMPA->inhibit_ir decrease_pi3k_akt Decreased PI3K/AKT Signaling inhibit_ir->decrease_pi3k_akt decrease_mapk Decreased MAPK Signaling inhibit_ir->decrease_mapk reduced_viability Reduced Cell Viability decrease_pi3k_akt->reduced_viability induced_apoptosis Induced Apoptosis decrease_pi3k_akt->induced_apoptosis decrease_mapk->reduced_viability

References

Application Notes and Protocols for Studying Insulin and Zinc-Induced pAkt with HNMPA-(AM)3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of the insulin receptor tyrosine kinase inhibitor, HNMPA-(AM)3, on insulin- and zinc-induced phosphorylation of Akt (pAkt). This protocol is designed for researchers in cell biology, signal transduction, and drug discovery to assess the modulation of the PI3K/Akt signaling pathway.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including glucose metabolism, cell growth, and survival. Insulin is a potent activator of this pathway, binding to its receptor and initiating a cascade that leads to the phosphorylation and activation of Akt. Interestingly, zinc, an essential trace element, has also been shown to mimic insulin's effects and induce Akt phosphorylation, although its precise mechanism is still under investigation. This compound is a cell-permeable inhibitor of the insulin receptor (IR) tyrosine kinase, making it a valuable tool for dissecting the signaling pathways leading to Akt activation. This protocol details a methodology to study the impact of this compound on both insulin- and zinc-induced pAkt levels in a cellular context.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on insulin- and zinc-induced pAkt levels in Mouse C2C12 skeletal muscle cells. Levels of pAkt were normalized to total Akt. The data illustrates a dose-dependent inhibition of insulin-induced pAkt by this compound.

Treatment GroupThis compound (µM)Normalized pAkt/Total Akt Ratio (Fold Change)
Insulin-Treated 01.00
250.65
500.30
1000.10
Zinc-Treated 01.00
250.85
500.70
1000.55

Experimental Protocols

Cell Culture and Treatment

This protocol is based on the methodology described for Mouse C2C12 skeletal muscle cells.[1]

Materials:

  • Mouse C2C12 skeletal muscle cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Insulin (stock solution in sterile water or dilute HCl)

  • Zinc Sulfate (ZnSO4) or Zinc Chloride (ZnCl2) (stock solution in sterile water)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Seed Mouse C2C12 myoblasts in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Differentiation (Optional but Recommended): For a more physiologically relevant model, differentiate C2C12 myoblasts into myotubes by switching the growth medium to DMEM supplemented with 2% horse serum for 4-6 days.

  • Serum Starvation: Prior to treatment, serum-starve the cells by incubating them in serum-free DMEM for 4-6 hours.

  • This compound Pre-treatment: Treat the serum-starved cells with increasing concentrations of this compound (0, 25, 50, and 100 µM) for 1 hour.[1] The "0 µM" group should be treated with the vehicle (DMSO) at the same final concentration as the highest this compound concentration.

  • Insulin or Zinc Stimulation: Following the pre-treatment, stimulate the cells with either insulin (10 nM) or zinc (20 µM) for 1 hour.[1] A control group should be left unstimulated.

  • Cell Lysis: After stimulation, wash the cells twice with ice-cold PBS and then lyse the cells in 100-200 µL of ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

Western Blotting for pAkt and Total Akt

Materials:

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-Akt (pan)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (pAkt) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Re-probing: To measure total Akt as a loading control, the membrane can be stripped of the pAkt antibodies and then re-probed with the primary antibody against total Akt, followed by the secondary antibody and detection steps.

  • Densitometry Analysis: Quantify the band intensities for pAkt and total Akt using image analysis software. Normalize the pAkt signal to the total Akt signal for each sample.

Visualizations

Signaling Pathways and Experimental Workflow

Insulin_Zinc_pAkt_Pathway cluster_insulin Insulin Signaling cluster_zinc Zinc Signaling (Putative) Insulin Insulin IR Insulin Receptor Insulin->IR Binds PI3K PI3K IR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt pAkt pAkt (Active) Akt->pAkt Phosphorylation HNMPA This compound HNMPA->IR Inhibits Zinc Zinc PTP Protein Tyrosine Phosphatases Zinc->PTP Inhibits RTK Receptor Tyrosine Kinase (e.g., IGF-1R) Zinc->RTK Activates? PTP->RTK Dephosphorylates PI3K_z PI3K RTK->PI3K_z Activates Akt_z Akt PI3K_z->Akt_z Leads to pAkt_z pAkt (Active) Akt_z->pAkt_z Phosphorylation

Caption: Insulin and potential Zinc signaling pathways leading to Akt phosphorylation.

Experimental_Workflow A 1. Seed & Culture Mouse C2C12 Cells B 2. Serum Starve Cells (4-6 hours) A->B C 3. Pre-treat with this compound (0, 25, 50, 100 µM) for 1 hour B->C D 4. Stimulate with Insulin (10 nM) or Zinc (20 µM) for 1 hour C->D E 5. Lyse Cells & Quantify Protein D->E F 6. Western Blot for pAkt and Total Akt E->F G 7. Densitometry Analysis (Normalize pAkt to Total Akt) F->G

Caption: Experimental workflow for studying pAkt with this compound.

Logical_Relationship cluster_stimuli Stimuli cluster_inhibitor Inhibitor cluster_pathway Signaling Pathway cluster_output Output Insulin Insulin IR Insulin Receptor Insulin->IR Zinc Zinc PI3K_Akt PI3K/Akt Pathway Zinc->PI3K_Akt Activates HNMPA This compound HNMPA->IR Inhibits IR->PI3K_Akt Activates pAkt pAkt (Phosphorylated Akt) PI3K_Akt->pAkt

Caption: Logical relationship of components in the signaling study.

References

Application Notes and Protocols for Investigating Na+ Absorption in Endometrial Cells using HNMPA-(AM)3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing HNMPA-(AM)3, a cell-permeable inhibitor of the insulin receptor tyrosine kinase, to investigate insulin-mediated sodium (Na+) absorption in endometrial epithelial cells. The regulation of ion transport across the endometrial epithelium is crucial for creating a receptive uterine environment for embryo implantation.[1] Insulin has been identified as a key regulator of this process, stimulating Na+ transport.[2][3] this compound serves as a valuable tool to dissect the signaling pathways involved in this hormonal regulation.

This compound acts by inhibiting the autophosphorylation of the insulin receptor, a critical initial step in the insulin signaling cascade.[2][3] By blocking this event, it effectively prevents downstream signaling that leads to the stimulation of Na+ absorption, primarily through the modulation of Na+-K+-ATPase activity.[2][3]

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on insulin-stimulated Na+ absorption in porcine endometrial epithelial cells, as measured by the short-circuit current (Isc) in Ussing chamber experiments.

CompoundConcentrationEffect on Insulin-Stimulated IscReference
This compound25 µMAbolished the increase in Isc produced by 850 nM insulin.[1][4][Deachapunya et al., 1999][2][3][5]
InsulinEC50 = 12 nMStimulated a two- to threefold increase in Na+ transport.[2][3][Deachapunya et al., 1999][2][3][5]
IGF-IEC50 = 2.5 nMStimulated an increase in Isc.[Deachapunya et al., 1999][4][5]

Signaling Pathway

The insulin-stimulated Na+ absorption pathway in endometrial cells and the inhibitory action of this compound can be visualized as follows:

Insulin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds PI3K PI3-Kinase IR->PI3K Activates (via Autophosphorylation) HNMPA This compound HNMPA->IR Inhibits NaK_ATPase Na-K ATPase Na_out Na+ Efflux NaK_ATPase->Na_out Pumps Na+ out Na_in Na+ Influx PP Protein Phosphatase PI3K->PP Activates PP->NaK_ATPase Activates

Caption: Insulin signaling pathway for Na+ absorption and this compound inhibition.

Experimental Protocols

Isolation and Culture of Primary Porcine Endometrial Epithelial Cells

This protocol is adapted from established methods for isolating endometrial cells.

Materials:

  • Fresh porcine uterus

  • Sterile Hank's Balanced Salt Solution (HBSS)

  • Collagenase type I (0.1%)

  • DNase I

  • Sterile nylon sieves (250 µm and 40 µm)

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Collagen-coated culture flasks or inserts

Procedure:

  • Aseptically collect a porcine uterus and transport it to the lab on ice in sterile HBSS.

  • Wash the uterine horns multiple times with cold HBSS to remove any contaminants.

  • Open the uterine horns longitudinally and gently scrape the endometrial surface to collect the tissue.

  • Mince the collected endometrial tissue into small pieces (1-2 mm³).

  • Digest the minced tissue with 0.1% collagenase type I and DNase I in HBSS for 1-2 hours at 37°C with gentle agitation.

  • Filter the digested cell suspension through a 250 µm nylon sieve to remove undigested tissue.

  • Pass the filtrate through a 40 µm nylon sieve. The epithelial glands and cell clusters will be retained on the sieve, while stromal cells pass through.

  • Backwash the 40 µm sieve with DMEM/F12 medium to collect the endometrial epithelial cells.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium.

  • Seed the cells onto collagen-coated culture flasks or permeable supports for Ussing chamber experiments.

  • Culture the cells at 37°C in a humidified incubator with 5% CO2. The medium should be changed every 48 hours.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the manufacturer's instructions, dissolve the this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-25 mM). This compound is cell-permeable.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. Stock solutions are typically stable for several months when stored properly.

Ussing Chamber Assay for Measuring Na+ Absorption

This protocol outlines the procedure for measuring short-circuit current (Isc) across a monolayer of endometrial epithelial cells.

Materials:

  • Cultured endometrial epithelial cell monolayers on permeable supports

  • Ussing chamber system

  • Ringer's solution (e.g., Krebs-Ringer bicarbonate buffer), pre-warmed to 37°C and gassed with 95% O2 / 5% CO2

  • Insulin solution

  • This compound working solution (diluted from stock in Ringer's solution)

  • Amiloride (ENaC inhibitor, for control)

Procedure:

  • Mount the permeable support with the confluent endometrial cell monolayer into the Ussing chamber, separating the apical and basolateral compartments.

  • Fill both compartments with an equal volume of pre-warmed and gassed Ringer's solution.

  • Equilibrate the system for 20-30 minutes to allow the short-circuit current (Isc) to stabilize.

  • To investigate the effect of this compound, add the desired concentration of the inhibitor (e.g., 25 µM) to the basolateral solution and incubate for 30 minutes.[1][4]

  • After the pre-incubation period, add insulin (e.g., 850 nM) to the basolateral side and record the change in Isc.[1][4]

  • In control experiments (without this compound), add insulin to the basolateral side after the equilibration period and record the stimulation of Isc.

  • At the end of each experiment, amiloride can be added to the apical side to confirm that the measured current is due to Na+ transport through the epithelial sodium channel (ENaC).

  • Record and analyze the changes in Isc to determine the effect of this compound on insulin-stimulated Na+ absorption.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effect of this compound on endometrial cells.

Workflow A Isolate & Culture Endometrial Epithelial Cells C Seed Cells on Permeable Supports A->C B Prepare this compound Stock Solution D Mount Monolayer in Ussing Chamber C->D E Equilibrate & Measure Baseline Isc D->E F Pre-incubate with This compound (Basolateral) E->F G Stimulate with Insulin (Basolateral) F->G H Record Change in Isc G->H I Data Analysis H->I

Caption: Experimental workflow for this compound treatment and Isc measurement.

References

Unlocking In Vivo Research: Application Notes and Protocols for HNMPA-(AM)3 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: As of the latest literature review, detailed in vivo applications of HNMPA-(AM)3 in animal models have not been extensively published. The following application notes and protocols are proposed based on its established in vitro mechanism as a potent and specific inhibitor of the insulin receptor (IR) tyrosine kinase.[1] These protocols are intended to serve as a comprehensive guide for researchers initiating in vivo studies to explore the therapeutic potential of this compound in relevant disease models.

Introduction

This compound is a cell-permeable derivative of HNMPA, which acts as a specific inhibitor of the insulin receptor's tyrosine kinase activity.[1] By blocking the autophosphorylation of the insulin receptor, this compound effectively curtails downstream signaling cascades, such as the PI3K/Akt and MAPK pathways.[2][3] This mechanism makes it a valuable tool for investigating the physiological and pathophysiological roles of insulin signaling. In vitro studies have demonstrated its ability to inhibit insulin-stimulated processes in various cell types.[4][5] The translation of these findings into in vivo animal models is a critical next step for understanding its systemic effects and therapeutic potential in diseases characterized by dysregulated insulin signaling, such as metabolic disorders and certain cancers.

Proposed In Vivo Applications and Animal Models

Given its mechanism of action, this compound is a prime candidate for investigation in animal models of diseases where insulin signaling plays a key role.

Application 1: Investigation of Insulin Resistance in a Type 2 Diabetes Model
  • Rationale: To assess the effect of systemic insulin receptor inhibition by this compound on glucose homeostasis and insulin sensitivity in a model of type 2 diabetes.

  • Animal Model: Genetically diabetic mice, such as the db/db mouse , are a suitable model. These mice have a mutation in the leptin receptor gene, leading to obesity, hyperglycemia, and insulin resistance, closely mimicking human type 2 diabetes.[6][7][8]

Application 2: Modulation of Metabolic Parameters in a Diet-Induced Obesity Model
  • Rationale: To determine the impact of this compound on weight gain, adiposity, and metabolic parameters in mice fed a high-fat diet.

  • Animal Model: The diet-induced obesity (DIO) mouse model , typically using C57BL/6J mice fed a high-fat diet (45-60% kcal from fat), is the standard for studying obesity and its metabolic consequences.[9][10][11][12][13]

Application 3: Assessment of Acute Insulin Signaling Inhibition in a Type 1 Diabetes Model
  • Rationale: To study the acute effects of this compound on blood glucose levels in a model of insulin deficiency. This can help elucidate the non-insulin-dependent mechanisms of glucose uptake and the immediate consequences of IR blockade.

  • Animal Model: The streptozotocin (STZ)-induced diabetes model in mice or rats. STZ is a toxin that specifically destroys pancreatic β-cells, leading to severe insulin deficiency.[14][15][16][17][18]

Quantitative Data Presentation (Templates)

As no in vivo quantitative data has been published, the following tables are provided as templates for structuring experimental results.

Table 1: Metabolic Parameters in db/db Mice Treated with this compound

Treatment GroupBody Weight (g)Fasting Blood Glucose (mg/dL)Plasma Insulin (ng/mL)Glucose Tolerance (AUC)Insulin Tolerance (AUC)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

Table 2: Effects of this compound on Diet-Induced Obese Mice

Treatment GroupBody Weight Gain (%)Epididymal Fat Pad Weight (g)Serum Leptin (ng/mL)Serum Triglycerides (mg/dL)Serum Cholesterol (mg/dL)
Chow Diet + Vehicle
High-Fat Diet + Vehicle
High-Fat Diet + this compound

Experimental Protocols

Protocol 1: Evaluation of this compound in a db/db Mouse Model of Type 2 Diabetes

1. Animal Model and Acclimatization:

  • Obtain male C57BL/KsJ-db/db mice and their lean db/+ littermates at 6-8 weeks of age.[8]
  • Acclimatize the animals for at least one week with ad libitum access to standard chow and water.[19]

2. This compound Formulation and Administration:

  • Note: The optimal vehicle and dosing for this compound in vivo have not been established. Preliminary formulation and pharmacokinetic studies are recommended.
  • Proposed Vehicle: A solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
  • Proposed Dosing: Based on in vitro effective concentrations, a starting point could be 10 mg/kg and 50 mg/kg, administered via intraperitoneal (i.p.) injection once daily.

3. Experimental Groups (n=8-10 mice per group):

  • Group 1: db/+ mice + Vehicle
  • Group 2: db/db mice + Vehicle
  • Group 3: db/db mice + this compound (10 mg/kg)
  • Group 4: db/db mice + this compound (50 mg/kg)

4. Study Duration: 4 weeks.

5. Key Experimental Procedures:

  • Body Weight and Food Intake: Monitor weekly.
  • Fasting Blood Glucose and Insulin: Measure weekly from tail vein blood after a 6-hour fast.[20]
  • Oral Glucose Tolerance Test (OGTT): Perform at the end of week 3. After a 6-hour fast, administer glucose (2 g/kg) orally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-administration.[21]
  • Insulin Tolerance Test (ITT): Perform at the end of week 4 (allow at least 3 days for recovery from OGTT). After a 4-hour fast, administer human insulin (0.75 U/kg) via i.p. injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes.[21][22]
  • Terminal Sacrifice and Tissue Collection: At the end of the study, euthanize mice and collect blood for terminal analysis. Harvest tissues like liver, skeletal muscle, and adipose tissue for further analysis (e.g., Western blotting for signaling proteins, histology).

Protocol 2: High-Fat Diet (HFD)-Induced Obesity Model

1. Animal Model and Diet:

  • Use male C57BL/6J mice at 6 weeks of age.[12]
  • Divide mice into two main dietary groups: Control (10% kcal from fat) and High-Fat Diet (60% kcal from fat).[22]
  • Feed the respective diets for 8-12 weeks to induce obesity and insulin resistance.[9]

2. This compound Administration:

  • After the diet induction period, begin daily i.p. injections of vehicle or this compound (e.g., 30 mg/kg) for 4 weeks, while continuing the respective diets.

3. Experimental Groups (n=8-10 mice per group):

  • Group 1: Control Diet + Vehicle
  • Group 2: High-Fat Diet + Vehicle
  • Group 3: High-Fat Diet + this compound

4. Monitoring and Endpoints:

  • Follow the same monitoring procedures as in Protocol 1 (body weight, food intake, fasting glucose/insulin, OGTT, ITT).
  • At termination, measure the weights of epididymal white adipose tissue and liver.
  • Analyze serum for lipids (triglycerides, cholesterol) and adipokines (leptin, adiponectin).

Visualization of Pathways and Workflows

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates HNMPA This compound HNMPA->IR Inhibits Autophosphorylation PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates GLUT4 GLUT4 Vesicle Akt->GLUT4 Promotes translocation Metabolic_Effects Glycogen Synthesis Protein Synthesis Lipid Synthesis Akt->Metabolic_Effects Leads to Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Mediates

Caption: Insulin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Select Animal Model (e.g., db/db or DIO mice) acclimate Acclimatization / Diet Induction (1-12 weeks) start->acclimate grouping Randomize into Groups: - Vehicle Control - this compound (Low Dose) - this compound (High Dose) acclimate->grouping treatment Daily Treatment Administration (4 weeks) grouping->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake - Fasting Glucose & Insulin treatment->monitoring tests Metabolic Tests: - OGTT (Week 3) - ITT (Week 4) treatment->tests monitoring->treatment endpoint Terminal Sacrifice: - Blood Collection - Tissue Harvesting tests->endpoint analysis Data Analysis: - Biochemical Assays - Histology - Western Blotting endpoint->analysis end End of Study analysis->end

Caption: Proposed experimental workflow for in vivo studies of this compound.

References

Troubleshooting & Optimization

Troubleshooting HNMPA-(AM)3 solubility and stability in media.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using HNMPA-(AM)3, a cell-permeable insulin receptor (IR) tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeable prodrug form of HNMPA (Hydroxy-2-naphthalenylmethylphosphonic Acid). The active compound, HNMPA, is a membrane-impermeable inhibitor of the insulin receptor's tyrosine kinase activity, blocking both its tyrosine and serine autophosphorylation.[1][2] The acetoxymethyl (AM) ester groups mask the charged phosphonic acid, rendering the molecule neutral and hydrophobic, which allows it to passively diffuse across the cell membrane.[3][4] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, releasing the active, charged HNMPA.[3] This active form is then trapped within the cell, where it can exert its inhibitory effect on the insulin receptor.[2]

Q2: What is the primary purpose of the acetoxymethyl (AM) esters?

The primary purpose of the three AM ester groups is to neutralize the negative charges of the phosphonic acid group.[3] This modification transforms the cell-impermeant HNMPA into a lipophilic, cell-permeant molecule that can be loaded into living cells.[4] This technique is a common strategy for delivering otherwise membrane-impermeable probes and drugs into the cytosol.[3]

Q3: How should I prepare and store stock solutions of this compound?

To ensure stability and efficacy, proper handling is critical. Prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous dimethyl sulfoxide (DMSO).[5] After reconstitution, it is crucial to aliquot the stock solution into single-use volumes and store them desiccated at -20°C.[5] Properly stored stock solutions are stable for up to three months. Avoid repeated freeze-thaw cycles.

Q4: What is a typical working concentration for this compound in cell culture?

The optimal working concentration can vary significantly depending on the cell type, cell density, and experimental goals. However, published studies commonly use concentrations ranging from 10 µM to 200 µM.[1][6][7][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Data Summary

Table 1: Physicochemical Properties & Storage of this compound
PropertyValueCitation(s)
Full Name Hydroxy-2-naphthalenylmethylphosphonic Acid Trisacetoxymethyl Ester
Molecular Weight 454.36 g/mol
Form Oil
Solubility DMSO: 20 mg/mLEthanol: 20 mg/mL
Recommended Storage -20°C (desiccated)
Stock Solution Stability Up to 3 months at -20°C
Table 2: Reported Experimental Concentrations
Concentration RangeCell Type / SystemApplicationCitation(s)
25 - 100 µMKSHV-infected E-DMVECInhibition of spindle cell formation[6]
25 µMMouse Cortical Collecting Duct CellsAbolished insulin-stimulated Na⁺ absorption[7]
25 - 100 µMMouse C2C12 Skeletal Muscle CellsInhibition of insulin-induced pAkt[8]
100 - 200 µMChondrocytes / MCF10A CellsInhibition of collagen synthesis / cell migration[1]
10 µM (IC₅₀)Isolated Rat AdipocytesInhibition of insulin-stimulated glucose oxidation

Troubleshooting Guides

Issue 1: My this compound precipitated when I added it to my cell culture media. What should I do?

This is a common problem when diluting a hydrophobic compound from a DMSO stock into an aqueous buffer.

  • Cause: The concentration of this compound has exceeded its solubility limit in the aqueous media. AM esters are relatively insoluble in aqueous solutions.[4]

  • Solution 1: Check Dilution Factor: Ensure the final concentration of DMSO in your media is minimal (ideally ≤0.1%).[4] This requires a high dilution factor from your stock (e.g., 1:1000 or greater).

  • Solution 2: Use a Dispersing Agent: To improve dispersion and prevent aggregation, use a non-toxic, non-ionic detergent like Pluronic® F-127.[4][5] It can be added to the working stock or the final loading medium at a low concentration (e.g., 0.02%).[4]

  • Solution 3: Modify Dilution Method: Instead of adding the small volume of DMSO stock directly to the full volume of media, try pre-diluting the stock in a smaller volume of serum-free media first, vortexing gently, and then adding this intermediate dilution to the final volume.

Issue 2: I am not seeing any inhibitory effect from the compound. Why might this be happening?

A lack of effect can stem from issues with compound stability, cell loading, or experimental design.

  • Cause A: Premature Hydrolysis: The AM esters may be cleaved by extracellular esterases before the compound can enter the cells, especially if you are using serum-containing media.[5] This is a significant issue for in vivo studies and can also occur in vitro.[9] The resulting charged HNMPA cannot cross the cell membrane.

    • Solution: Load the cells with this compound in serum-free media . After the loading period, you can replace it with serum-containing media if necessary. Also, minimize the time the compound spends in aqueous buffer before being added to cells.[4]

  • Cause B: Incomplete Intracellular Hydrolysis: Some cell types have very low intracellular esterase activity, leading to only partial or no cleavage of the AM esters.[5] Partially hydrolyzed compound is not active as an inhibitor.

    • Solution: Increase the incubation time to allow for more complete hydrolysis. You can also assess the general esterase activity of your cell line using a probe like Calcein AM, which is non-fluorescent until cleaved by esterases.[4]

  • Cause C: Compound Degradation: The stock solution may have degraded due to improper storage (e.g., exposure to moisture, repeated freeze-thaw cycles).

    • Solution: Prepare fresh stock solution from new powder. Ensure the DMSO used is anhydrous and that aliquots are stored properly.

  • Cause D: Subcellular Compartmentalization: The probe may be accumulating in organelles rather than remaining in the cytosol where the insulin receptor is located.[5] This is more common with higher loading temperatures and concentrations.

    • Solution: Try lowering the loading temperature (e.g., room temperature instead of 37°C) or reducing the final concentration of the inhibitor.

Experimental Protocols

Protocol 1: Preparation of Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture. b. Prepare a 10 mM stock solution by dissolving the compound in the appropriate volume of anhydrous DMSO. For example, to make a 10 mM stock from 5 mg of powder (MW = 454.36), dissolve it in 1.10 mL of anhydrous DMSO. c. Vortex thoroughly until the oil is completely dissolved. d. Dispense into single-use aliquots (e.g., 5-10 µL) in sterile, tightly sealed tubes. e. Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: Cell Treatment Protocol
  • Materials: Prepared cell culture, serum-free culture medium, this compound stock solution.

  • Procedure: a. Thaw a single aliquot of the this compound DMSO stock solution immediately before use. b. Prepare the final working solution by diluting the stock solution directly into serum-free culture medium. For example, to prepare a 50 µM working solution from a 10 mM stock, dilute the stock 1:200 into the medium. c. Mix immediately by gentle inversion or swirling. Do not vortex vigorously as this can increase precipitation. d. Remove the existing culture medium from the cells and replace it with the medium containing this compound. e. Incubate the cells for the desired period (e.g., 30-60 minutes) under normal culture conditions (37°C, 5% CO₂). f. After the loading period, wash the cells at least once with fresh, warm, inhibitor-free buffer or media to remove any extracellular compound before proceeding with your experiment (e.g., adding insulin).[4]

Visualizations

Mechanism of Action & Troubleshooting

HNMPA_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) HNMPA_AM3 This compound (Lipophilic, Uncharged) esterase_ext Extracellular Esterases (in Serum) HNMPA_AM3->esterase_ext Problem: Presents barrier to entry HNMPA_active_int HNMPA (Active) (Charged, Trapped) HNMPA_AM3->HNMPA_active_int Passive Diffusion HNMPA_active_ext HNMPA (Active) (Charged, Impermeant) esterase_ext->HNMPA_active_ext Premature Cleavage esterase_int Intracellular Esterases HNMPA_active_int->esterase_int Cleavage of AM groups IR Insulin Receptor (IR) HNMPA_active_int->IR Inhibition IR_inhibited IR Signaling Inhibited IR->IR_inhibited membrane Cell Membrane

Caption: Cellular uptake and activation pathway for this compound.

Troubleshooting Workflow for Solubility & Efficacy

Troubleshooting_Workflow start Experiment Start: Add this compound to Media precipitate Did a precipitate form? start->precipitate no_effect Did the inhibitor show an effect? precipitate->no_effect No sol_1 1. Lower concentration. 2. Use Pluronic F-127. 3. Ensure DMSO is ≤0.1%. precipitate->sol_1 Yes check_hydrolysis Possible Cause: Premature Hydrolysis? no_effect->check_hydrolysis No success Experiment Successful no_effect->success Yes re_run_1 Re-run Experiment sol_1->re_run_1 check_storage Possible Cause: Compound Degradation? check_hydrolysis->check_storage No sol_hydrolysis Load cells in serum-free media. check_hydrolysis->sol_hydrolysis Yes sol_storage Prepare fresh stock from new powder in anhydrous DMSO. check_storage->sol_storage Yes re_run_2 Re-run Experiment sol_hydrolysis->re_run_2 re_run_3 Re-run Experiment sol_storage->re_run_3

Caption: Decision tree for troubleshooting common this compound issues.

Simplified Insulin Receptor Signaling Pathway

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Binds & Activates IRS IRS Proteins IR->IRS Phosphorylates HNMPA HNMPA (Active Inhibitor) HNMPA->IR Inhibits Autophosphorylation PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation & Metabolic Effects AKT->GLUT4 Promotes

Caption: Inhibition point of HNMPA in the insulin signaling cascade.

References

Optimizing HNMPA-(AM)3 concentration for effective insulin receptor inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using HNMPA-(AM)3 to inhibit the insulin receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeable pro-drug form of Hydroxy-2-naphthalenylmethylphosphonic acid (HNMPA). Its cell permeability is conferred by the acetoxymethyl (AM) esters. Once inside the cell, cytosolic esterases cleave the AM groups, releasing the active compound, HNMPA. HNMPA then acts as a selective inhibitor of the insulin receptor (IR) tyrosine kinase.[1][2] It blocks the receptor's ability to autophosphorylate on both tyrosine and serine residues, thereby inhibiting downstream insulin signaling pathways.[1][3]

Q2: What is the difference between HNMPA and this compound?

HNMPA is the active, membrane-impermeable inhibitor of the insulin receptor tyrosine kinase.[1][3] this compound is the cell-permeable analog, which allows the compound to be used in experiments with intact cells. For cell-based assays, this compound is the required compound.

Q3: How should I reconstitute and store this compound?

This compound is typically provided as an oil. It is soluble in DMSO and ethanol at concentrations up to 20 mg/mL. For long-term storage, it is recommended to reconstitute the compound, create aliquots to avoid repeated freeze-thaw cycles, and store them at -20°C. Stock solutions prepared in this manner are reported to be stable for up to 3 months.

Q4: Is this compound specific to the insulin receptor?

This compound is considered a selective inhibitor of the insulin receptor. Studies have shown it has no significant effect on Protein Kinase A (PKA) or Protein Kinase C (PKC) at concentrations up to 1 mM and 420 µM, respectively. However, like many kinase inhibitors, the potential for off-target effects exists, especially at higher concentrations.[4][5] It is always recommended to include appropriate controls to verify the specificity of the observed effects in your experimental system.

Troubleshooting Guide

Issue 1: I am not observing any inhibition of insulin signaling.

  • Possible Cause 1: Incorrect Concentration. The optimal concentration of this compound is highly cell-type dependent.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of concentrations reported in the literature (e.g., 10 µM to 100 µM).[6][7]

  • Possible Cause 2: Insufficient Pre-incubation Time. The pro-drug requires time to enter the cells and be hydrolyzed into its active form.

    • Solution: Ensure you are pre-incubating the cells with this compound for a sufficient period before insulin stimulation. A pre-incubation time of 30 minutes to 2 hours is often used.[8][9]

  • Possible Cause 3: Compound Degradation. Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound.

    • Solution: Use freshly prepared aliquots for your experiments. Ensure the stock solution has been stored correctly at -20°C.

Issue 2: I am observing significant cell death or toxicity.

  • Possible Cause 1: Concentration is too high. High concentrations of this compound or the solvent (e.g., DMSO) can be toxic to cells.

    • Solution: Perform a cell viability assay (e.g., MTT or PrestoBlue) to determine the cytotoxic concentration range for your cells.[10] Always include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) to assess solvent toxicity. Concentrations up to 25 µM were found to be non-toxic for Aag2wMel cells.[10]

  • Possible Cause 2: Off-target effects. At high concentrations, kinase inhibitors can have off-target effects that may lead to cytotoxicity.[5][11]

    • Solution: Use the lowest effective concentration determined from your dose-response curve to minimize potential off-target effects.

Issue 3: My experimental results are inconsistent.

  • Possible Cause 1: Incomplete Solubilization. The compound is an oil and may not have been fully dissolved.

    • Solution: Ensure the compound is completely dissolved in the solvent by vortexing thoroughly before adding it to your cell culture media.

  • Possible Cause 2: Variable Hydrolysis. The rate of conversion from the inactive pro-drug to the active inhibitor can vary between experiments or cell types due to differences in intracellular esterase activity.

    • Solution: Standardize your pre-incubation time and cell density for all experiments to ensure consistent hydrolysis.

Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint being measured. The following tables summarize reported concentrations and IC50 values.

Table 1: Effective Concentrations of this compound Used in Cell-Based Assays

Cell TypeConcentration RangeIncubation TimeApplicationReference
Mouse C2C12 Skeletal Muscle25 - 100 µM1 hourInhibition of insulin-induced pAkt[6]
KSHV-infected E-DMVEC25 - 100 µM14 daysInhibition of spindle cell formation[7]
Porcine Endometrial Epithelial25 µM30 minutesAbolished insulin-stimulated Na⁺ absorption[9]
MCF10A Mammary Epithelial200 µM2 hoursInhibition of insulin-induced migration[8]

Table 2: Reported IC50 Values for this compound

Target/ProcessCell Type/SystemIC50 ValueReference
Insulin Receptor Tyrosine KinaseMammalian~100 µM
Tyrosine AutophosphorylationHuman Insulin Receptor200 µM[2]
Insulin-stimulated Glucose OxidationIsolated Rat Adipocytes10 µM
Ecdysteroid ProductionMosquito (Aedes aegypti)14.2 µM[2]
Insulin Receptor ActivityMosquito14.2 µM[2]

Experimental Protocols

Protocol 1: Determining Optimal Concentration via Dose-Response Curve

This protocol outlines the steps to determine the effective concentration of this compound for inhibiting insulin-stimulated Akt phosphorylation, a key downstream event in insulin signaling.

  • Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free medium and incubate for 18-24 hours. This step is crucial to reduce basal signaling activity.

  • Inhibitor Pre-treatment:

    • Prepare a series of dilutions of your this compound stock solution in serum-free media. A suggested range is 0, 10, 25, 50, and 100 µM.

    • Include a "vehicle control" well that receives the same concentration of DMSO as the highest this compound concentration.

    • Remove the starvation medium and add the media containing the different concentrations of this compound.

    • Incubate the cells for 1-2 hours at 37°C.

  • Insulin Stimulation:

    • Add insulin directly to the wells to a final concentration of 10-100 nM. Do not add insulin to a "negative control" well (serum-free media only).

    • Incubate for 10-15 minutes at 37°C.

  • Cell Lysis:

    • Immediately place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 4°C.

  • Western Blot Analysis:

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE and Western blotting to analyze the levels of phosphorylated Akt (p-Akt) and total Akt.

    • The optimal concentration of this compound is the lowest concentration that provides maximal inhibition of insulin-stimulated p-Akt without affecting total Akt levels.

Protocol 2: Cell Viability Assay

This protocol is used to assess the cytotoxicity of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0 to 200 µM) and a vehicle control for the desired experimental duration (e.g., 24 or 48 hours).

  • Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, XTT, or PrestoBlue).

  • Analysis: Calculate the percentage of viable cells relative to the untreated control. This will help you identify the concentration range that is non-toxic to your cells.

Visualizations

HNMPA_AM3_Mechanism_of_Action cluster_outside Extracellular Space cluster_inside Intracellular Space (Cytosol) HNMPA-(AM)3_ext This compound (Cell-Permeable Pro-drug) HNMPA-(AM)3_int This compound HNMPA-(AM)3_ext->HNMPA-(AM)3_int Cell Membrane Permeation Esterases Cytosolic Esterases HNMPA-(AM)3_int->Esterases Hydrolysis HNMPA HNMPA (Active Inhibitor) Esterases->HNMPA Cleaves AM esters IR Insulin Receptor (IR) HNMPA->IR Inhibits Tyrosine Kinase Activity pIR Phosphorylated IR (Inactive) IR->pIR Autophosphorylation (Blocked)

Caption: Mechanism of this compound action.

Insulin_Signaling_Pathway_Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS P HNMPA This compound (Active Form) HNMPA->IR Inhibits Autophosphorylation PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt P GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 GSK3b GSK3β (Glycogen Synthesis) Akt->GSK3b P (Inhibits) mTOR mTOR (Protein Synthesis) Akt->mTOR

Caption: Inhibition of the Insulin Signaling Pathway by this compound.

Troubleshooting_Workflow Start Problem: Sub-optimal IR Inhibition Check_Conc Is the concentration optimal? Start->Check_Conc Check_Time Is pre-incubation time sufficient? Check_Conc->Check_Time Yes Sol_Dose Solution: Perform dose-response curve (e.g., 10-100 µM). Check_Conc->Sol_Dose No Check_Viability Is there high cytotoxicity? Check_Time->Check_Viability Yes Sol_Time Solution: Increase pre-incubation time (e.g., 1-2 hours). Check_Time->Sol_Time No Check_Compound Is the compound viable? Check_Viability->Check_Compound No Sol_Viability Solution: Lower concentration. Perform viability assay. Check_Viability->Sol_Viability Yes Sol_Compound Solution: Use a fresh aliquot. Verify storage at -20°C. Check_Compound->Sol_Compound No

References

Common issues with HNMPA-(AM)3 in long-term cell culture.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HNMPA-(AM)3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or (hydroxy-2-naphthalenylmethyl)phosphonic acid trisacetoxymethyl ester, is a cell-permeable inhibitor of the insulin receptor (IR) tyrosine kinase.[1] Its cell permeability is conferred by the acetoxymethyl (AM) ester groups.[2][3] Once inside the cell, intracellular esterases cleave the AM esters, releasing the active form of the compound, HNMPA, which then inhibits the autophosphorylation of the insulin receptor, thereby blocking downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[4][5][6][7]

Q2: What are the common challenges associated with the use of AM-esterified compounds like this compound in cell culture?

Compounds containing acetoxymethyl (AM) esters are widely used to enhance cell permeability. However, their use can present several challenges:

  • Incomplete Hydrolysis: Intracellular esterase activity can vary between cell types, potentially leading to incomplete hydrolysis of the AM esters. This can result in a heterogeneous intracellular population of the compound, with reduced efficacy.[8]

  • Extracellular Hydrolysis: The presence of esterases in serum-containing culture media can lead to the premature, extracellular hydrolysis of the AM esters.[8][9] This reduces the concentration of the cell-permeable form of the inhibitor, limiting its uptake by the cells.

  • Byproduct Toxicity: The hydrolysis of each AM ester group releases formaldehyde and acetic acid as byproducts.[8] In long-term cultures, the accumulation of these byproducts can be toxic to cells.

  • Compound Instability: AM esters are susceptible to spontaneous hydrolysis in aqueous solutions.[3][10] Therefore, the stability of this compound in culture media over extended periods can be a concern.

Q3: How stable is this compound in cell culture medium?

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced or no inhibitory effect on insulin receptor signaling 1. Degradation of this compound: The compound may have degraded due to improper storage or instability in the culture medium. 2. Extracellular hydrolysis: Esterases in the serum may be cleaving the AM esters before the compound enters the cells. 3. Low intracellular concentration: Insufficient esterase activity in the specific cell line may lead to poor cleavage of the AM esters and, consequently, low levels of the active inhibitor.1. Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light and moisture.[3] For long-term experiments, replenish the culture medium with fresh this compound every 24-48 hours. 2. Perform experiments in serum-free media if possible. If serum is required, consider increasing the concentration of this compound to compensate for extracellular hydrolysis, or wash cells and incubate with the inhibitor in serum-free media for a short period before returning to serum-containing media. 3. Verify the inhibitory effect using a positive control cell line known to be responsive. Consider using a delivery agent like Pluronic® F-127 to enhance intracellular accumulation.[3]
Increased cell death or signs of cytotoxicity in long-term cultures 1. Accumulation of toxic byproducts: Formaldehyde and acetic acid, byproducts of AM ester hydrolysis, can accumulate to toxic levels over time.[8] 2. Off-target effects: At higher concentrations or with prolonged exposure, this compound may inhibit other kinases or cellular processes, leading to toxicity.1. Perform partial media changes every 24-48 hours to remove accumulated byproducts. 2. Determine the optimal, non-toxic concentration of this compound for your specific cell line and experiment duration using a dose-response curve and viability assays (e.g., MTT or LDH assay).
Variability in experimental results 1. Inconsistent compound activity: This could be due to batch-to-batch variation of the compound or inconsistent preparation of working solutions. 2. Cell line instability: Long-term culture can sometimes lead to genetic or phenotypic drift in cell lines, affecting their response to inhibitors.[11]1. Use a single, quality-controlled batch of this compound for a series of experiments. Prepare fresh dilutions from a concentrated stock for each experiment. 2. Regularly perform cell line authentication and monitor key cellular characteristics. Work with low passage number cells whenever possible.

Experimental Protocols

Protocol 1: Short-Term Inhibition of Insulin Receptor Signaling

This protocol is suitable for experiments lasting up to 24 hours.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and at the desired confluency at the time of treatment.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM).[3]

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture.

  • Treatment:

    • On the day of the experiment, thaw a fresh aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final concentration in pre-warmed, serum-free culture medium immediately before use. It is recommended to keep the final DMSO concentration below 0.1% to avoid solvent-induced toxicity.

    • Remove the existing culture medium from the cells and wash once with sterile PBS.

    • Add the medium containing this compound to the cells and incubate for the desired duration (e.g., 1-4 hours) at 37°C.

  • Downstream Analysis: Following incubation, proceed with your planned analysis, such as Western blotting for phosphorylated IR, Akt, or ERK.

Protocol 2: Long-Term Inhibition of Insulin Receptor Signaling

This protocol is designed for experiments lasting several days to weeks.[1][12]

  • Cell Seeding: Plate cells at a lower density to accommodate proliferation over the extended culture period.

  • Preparation of this compound Stock Solution: Follow the same procedure as in Protocol 1.

  • Treatment and Medium Renewal:

    • Prepare the initial treatment medium by diluting the this compound stock solution in complete culture medium (with serum, if required).

    • Replace the culture medium with the freshly prepared this compound-containing medium every 24-48 hours. This is crucial to maintain the effective concentration of the inhibitor and to remove metabolic byproducts and the byproducts of AM ester hydrolysis.

  • Monitoring Cell Health:

    • Visually inspect the cells daily for any morphological changes, signs of stress, or cytotoxicity.

    • Perform cell viability assays (e.g., Trypan Blue exclusion) at regular intervals throughout the experiment.

Quantitative Data Summary

The following table summarizes the concentrations and treatment durations of this compound reported in various studies. This information can serve as a starting point for optimizing the experimental conditions for your specific cell line and research question.

Cell LineConcentration RangeTreatment DurationOutcomeReference
KSHV-infected E-DMVEC25, 50, 100 µM14 daysInhibition of spindle cell-containing foci[1]
GIST882 and GIST48IC50 ~49 µM and ~37 µMNot specifiedCytotoxic effects[1]
Mouse C2C12 skeletal muscle cells25, 50, 100 µM1 hourInhibition of insulin-induced pAkt[4]
MCF10A cells200 µM2 hours (pre-treatment)Analysis of insulin-induced migration[5]
Bovine articular chondrocytes100 µM2 hours (pre-treatment)Inhibition of collagen synthesis[5]

Visualizing Key Processes

To aid in understanding the mechanisms and workflows discussed, the following diagrams have been generated.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HNMPA-(AM)3_ext This compound HNMPA_ext HNMPA (inactive) HNMPA-(AM)3_ext->HNMPA_ext Hydrolysis HNMPA-(AM)3_int This compound HNMPA-(AM)3_ext->HNMPA-(AM)3_int Passive Diffusion Serum Esterases Serum Esterases Serum Esterases->HNMPA-(AM)3_ext IR Insulin Receptor (IR) PI3K_Akt PI3K/Akt Pathway IR->PI3K_Akt Activation MAPK_ERK MAPK/ERK Pathway IR->MAPK_ERK Activation HNMPA_int HNMPA (active) HNMPA-(AM)3_int->HNMPA_int Hydrolysis Byproducts Formaldehyde Acetic Acid HNMPA-(AM)3_int->Byproducts Intracellular Esterases Intracellular Esterases Intracellular Esterases->HNMPA-(AM)3_int HNMPA_int->IR Inhibition Cellular Effects Metabolism, Growth, Proliferation PI3K_Akt->Cellular Effects MAPK_ERK->Cellular Effects G cluster_prep Preparation cluster_culture Long-Term Cell Culture Workflow start Start prep_stock Prepare concentrated stock in anhydrous DMSO start->prep_stock store Aliquot and store at -20°C/-80°C prep_stock->store prepare_media Thaw stock and prepare fresh treatment medium store->prepare_media seed Seed cells at appropriate density seed->prepare_media treat Replace medium with freshly prepared This compound medium prepare_media->treat monitor Monitor cell health and morphology daily treat->monitor repeat Repeat medium change every 24-48 hours monitor->repeat repeat->treat Continue experiment endpoint Endpoint of experiment repeat->endpoint End of treatment harvest Harvest cells for analysis endpoint->harvest

References

How to minimize off-target effects of HNMPA-(AM)3.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HNMPA-(AM)3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing and interpreting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a cell-permeable small molecule inhibitor.[1] Its primary target is the Insulin Receptor (IR) tyrosine kinase.[2][3] Upon entering the cell, cytosolic esterases cleave the acetoxymethyl (AM) esters, releasing the active, membrane-impermeable form, HNMPA. HNMPA then inhibits the autophosphorylation and subsequent activation of the Insulin Receptor.[4][5]

Q2: I'm observing a phenotype that doesn't align with Insulin Receptor inhibition. Could this be an off-target effect?

Yes, this is a distinct possibility. While this compound is reported to be a specific inhibitor of the Insulin Receptor, like many kinase inhibitors, it may interact with other proteins, particularly at higher concentrations.[4] The most likely off-target is the highly homologous Insulin-like Growth Factor 1 Receptor (IGF-1R).[4] Unexpected cellular responses warrant a thorough investigation into potential off-target activities.

Q3: What is the recommended concentration range for using this compound?

The effective concentration of this compound can vary significantly between cell types and experimental conditions. Published studies have used concentrations ranging from 10 µM to 200 µM.[4][6][7][8] It is crucial to perform a dose-response curve for your specific assay to determine the minimal concentration required to achieve the desired on-target effect (e.g., inhibition of insulin-stimulated IR phosphorylation). Using the lowest effective concentration is a primary strategy to minimize potential off-target effects.

Q4: How can I confirm that this compound is engaging the Insulin Receptor in my cells?

Direct target engagement can be confirmed using several methods. A Western blot analysis showing a decrease in insulin-stimulated IR phosphorylation at specific tyrosine residues is a standard approach. Another powerful technique is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of the Insulin Receptor upon this compound binding.

Q5: Is there an inactive control compound available for this compound?

Currently, a validated, commercially available inactive analog of this compound for use as a negative control in experiments has not been widely reported in the literature. In the absence of such a control, it is highly recommended to use alternative methods to validate that the observed phenotype is due to on-target activity.

Q6: What are the best practices for validating that my observed phenotype is due to Insulin Receptor inhibition?

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High cellular toxicity at effective concentrations Off-target effects on essential cellular kinases or other proteins.1. Perform a dose-response curve for both toxicity and on-target inhibition. A large discrepancy between the IC50 for toxicity and the IC50 for IR inhibition suggests off-target cytotoxicity. 2. Use a structurally unrelated IR inhibitor. If another IR inhibitor shows similar efficacy without the toxicity, the toxicity of this compound is likely off-target. 3. Perform a kinome scan to identify potential off-target kinases that are critical for cell survival.
Inconsistent or unexpected downstream signaling effects (e.g., paradoxical pathway activation) 1. Off-target inhibition or activation of kinases in other signaling pathways. 2. Cellular feedback mechanisms compensating for IR inhibition.1. Profile the phosphorylation status of key nodes in related signaling pathways (e.g., MAPK/ERK, PI3K/Akt) using Western blot or phospho-kinase arrays. 2. Investigate the Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway, as it is highly homologous to the IR pathway and a likely off-target. 3. Perform a time-course experiment to distinguish between immediate off-target effects and later compensatory responses.
Lack of expected phenotype despite confirmed IR inhibition 1. The biological process under investigation is not solely dependent on IR signaling. 2. Redundant signaling pathways compensate for the loss of IR activity.1. Use CRISPR/Cas9 to knock out the Insulin Receptor. If the knockout does not produce the expected phenotype, the hypothesis may need to be re-evaluated. 2. Investigate compensatory pathways. For example, inhibition of the IR might lead to upregulation of IGF-1R signaling. Consider co-treatment with an IGF-1R inhibitor if this is the case.

Data Presentation: Selectivity of IR/IGF-1R Inhibitors

While a comprehensive kinome scan for this compound is not publicly available, the following table presents data for other dual IR/IGF-1R inhibitors to illustrate how selectivity data is typically presented and to highlight potential off-target classes for this type of inhibitor.

Inhibitor Primary Targets Significant Off-Targets (Examples) Reference
BMS-754807 IGF-1R, IRMet, RON, TrkA, TrkB, Aurora A, Aurora B[9]
Linsitinib (OSI-906) IGF-1R, IRGSK-3β, CAMKK2[10][11]

This table is for illustrative purposes and does not represent data for this compound.

Experimental Protocols

Protocol 1: Western Blot for Insulin Receptor Phosphorylation

Objective: To determine the on-target efficacy of this compound by measuring the inhibition of insulin-stimulated Insulin Receptor phosphorylation.

Materials:

  • Cells expressing the Insulin Receptor

  • This compound

  • Recombinant Human Insulin

  • Serum-free culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to desired confluency.

  • Serum-starve cells overnight in serum-free medium.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 1-2 hours.

  • Stimulate cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image.

  • Quantify the ratio of phosphorylated IR to total IR.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to the Insulin Receptor in intact cells.

Materials:

  • Cells expressing the Insulin Receptor

  • This compound

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for cell lysis (e.g., freeze-thaw cycles)

  • Western blot supplies as in Protocol 1

Procedure:

  • Treat cells with this compound or DMSO for 1-2 hours.

  • Harvest cells and resuspend in PBS with protease inhibitors.

  • Aliquot cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by three rapid freeze-thaw cycles.

  • Centrifuge to pellet aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble Insulin Receptor in each sample by Western blot.

  • Plot the amount of soluble IR as a function of temperature for both treated and control samples. A shift in the melting curve indicates target engagement.

Visualizations

experimental_workflow cluster_0 Cell Culture & Treatment cluster_1 On-Target Effect Validation cluster_2 Off-Target Effect Investigation A Seed and Culture Cells B Serum Starve A->B C Pre-treat with this compound or Vehicle (DMSO) B->C D Stimulate with Insulin C->D E Cell Lysis D->E H Cell Lysis D->H F Western Blot for p-IR and Total IR E->F G Quantify Inhibition F->G I Western Blot for p-Akt, p-ERK, etc. H->I J Analyze Off-Target Signaling I->J

Caption: Experimental workflow for assessing on- and off-target effects.

signaling_pathway cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS This compound PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects IGF1 IGF-1 IGF1R IGF-1 Receptor (IGF-1R) IGF1->IGF1R IRS_2 IRS Proteins IGF1R->IRS_2 This compound (Potential) PI3K_2 PI3K IRS_2->PI3K_2 Akt_2 Akt PI3K_2->Akt_2 Growth_Effects Cell Growth & Survival Akt_2->Growth_Effects

Caption: On-target and potential off-target signaling pathways of this compound.

troubleshooting_logic Start Unexpected Phenotype Observed with this compound Q1 Is On-Target (IR) Inhibition Confirmed? Start->Q1 A1_No Optimize Drug Concentration and Treatment Time Q1->A1_No No Q2 Does a Structurally Different IR Inhibitor Recapitulate the Phenotype? Q1->Q2 Yes A1_Yes Perform Western Blot for p-IR A1_No->A1_Yes A2_Yes Phenotype is likely On-Target Q2->A2_Yes Yes A2_No Phenotype is likely Off-Target Q2->A2_No No Q3 Does CRISPR Knockout of IR Recapitulate the Phenotype? A2_Yes->Q3 Investigate Investigate Off-Target Pathways (e.g., IGF-1R) and Consider Kinome Scan A2_No->Investigate A3_Yes Strong Evidence for On-Target Effect Q3->A3_Yes Yes A3_No Strong Evidence for Off-Target Effect Q3->A3_No No A3_No->Investigate

Caption: Decision tree for troubleshooting unexpected phenotypes.

References

HNMPA-(AM)3 cytotoxicity and how to determine optimal dosage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of HNMPA-(AM)3 and the determination of its optimal dosage for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable and selective inhibitor of the insulin receptor (IR) tyrosine kinase.[1][2] Its primary mechanism of action is to block the autophosphorylation of the insulin receptor, thereby inhibiting downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[3][4][5] This inhibition can affect cell proliferation, survival, and metabolism.

Q2: What is the expected cytotoxic effect of this compound?

The cytotoxic effects of this compound can vary significantly depending on the cell type, concentration, and duration of exposure. In some cancer cell lines, such as gastrointestinal stromal tumor (GIST) cells, it has demonstrated cytotoxic effects. For instance, the IC50 values for GIST882 and GIST48 cell lines were approximately 49 µM and 37 µM, respectively. In studies involving Kaposi's sarcoma-associated herpesvirus (KSHV)-infected cells, this compound has been shown to selectively eliminate infected cells.

Q3: How do I determine the optimal dosage of this compound for my specific cell line?

Determining the optimal dosage requires a systematic approach involving a dose-response study. The general steps are:

  • Range Finding: Start with a broad range of concentrations based on previously published data (e.g., 1 µM to 200 µM).

  • Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT, LDH) with a narrower range of concentrations to generate a dose-response curve.

  • Determine IC50: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes a 50% reduction in cell viability.

  • Select Working Concentration: The optimal dosage for your experiments will depend on the desired effect. For studying signaling inhibition with minimal cytotoxicity, a concentration below the IC50 may be appropriate. For cytotoxicity studies, concentrations around the IC50 or higher might be used. It is crucial to also assess the effect of the chosen concentration on cell morphology and apoptosis/necrosis.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell numbers.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

  • Possible Cause: Incomplete dissolution of formazan crystals (in MTT assay).

    • Solution: Ensure complete solubilization of the formazan product by vigorous pipetting or shaking the plate on an orbital shaker.

Problem 2: No significant cytotoxicity observed even at high concentrations.

  • Possible Cause: The cell line is resistant to this compound.

    • Solution: Verify the expression and activity of the insulin receptor in your cell line. Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the assay.

  • Possible Cause: Insufficient incubation time.

    • Solution: Extend the incubation period with this compound (e.g., from 24 hours to 48 or 72 hours) to allow for the cytotoxic effects to manifest.

Problem 3: Unexpected cell death in control (vehicle-treated) wells.

  • Possible Cause: Toxicity of the solvent (e.g., DMSO).

    • Solution: Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. Perform a vehicle-only control to assess solvent toxicity.

  • Possible Cause: Suboptimal cell culture conditions.

    • Solution: Regularly check for and address issues such as contamination, nutrient depletion, and over-confluence.

Data Presentation

Table 1: Reported effective concentrations of this compound in various cell lines.

Cell LineConcentration RangeObserved EffectReference
KSHV-infected E-DMVEC25, 50, 100 µMInhibition of spindle cell-containing foci[6]
GIST882~49 µM (IC50)Cytotoxicity
GIST48~37 µM (IC50)Cytotoxicity
Mouse C2C12 skeletal muscle cells25, 50, 100 µMInhibition of insulin-induced pAkt[2]
MCF10A cells200 µMInhibition of insulin-induced migration[3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals and measure the absorbance at 570 nm using a microplate reader.[7]

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.[10]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Controls: Include a positive control (cells treated with a lysis buffer to achieve maximum LDH release) and a negative control (untreated cells) to calculate percentage cytotoxicity.

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound in a culture dish or plate.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[11]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

HNMPA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR (Inactive) PI3K PI3K IR->PI3K Activates Ras Ras IR->Ras Activates HNMPA This compound HNMPA->IR Inhibits Autophosphorylation pAkt p-Akt (Inactive) HNMPA->pAkt Prevents Activation pERK p-ERK (Inactive) HNMPA->pERK Prevents Activation Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates GeneExpression Gene Expression & Proliferation ERK->GeneExpression Regulates Optimal_Dosage_Workflow cluster_planning Phase 1: Planning & Range Finding cluster_execution Phase 2: Dose-Response Experiment cluster_analysis Phase 3: Data Analysis & Dose Selection A Literature Review: Gather reported concentrations B Select Broad Concentration Range (e.g., 1-200 µM) A->B C Prepare Serial Dilutions of this compound B->C D Seed Cells in 96-well Plate E Treat Cells and Incubate D->E F Perform Cytotoxicity Assay (e.g., MTT, LDH) E->F G Measure Absorbance/ Signal F->G H Plot Dose-Response Curve G->H I Calculate IC50 Value H->I J Select Optimal Working Concentration Based on Experimental Goal I->J

References

Interpreting unexpected results from HNMPA-(AM)3 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using HNMPA-(AM)3 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the tris-acetoxymethyl ester form of HNMPA, a selective and cell-permeable inhibitor of the insulin receptor (IR) tyrosine kinase.[1][2] Its primary mechanism is to block the autophosphorylation of the insulin receptor, thereby inhibiting downstream signaling pathways. The acetoxymethyl ester groups render the molecule membrane-permeable, allowing it to act on intracellular targets.

Q2: What is the difference between HNMPA and this compound?

HNMPA is a membrane-impermeable inhibitor of the insulin receptor tyrosine kinase.[3] this compound is a cell-permeable analog due to the addition of acetoxymethyl esters, which facilitate its passage across the cell membrane.[1][2] Once inside the cell, cellular esterases cleave the AM groups, releasing the active HNMPA molecule.

Q3: At what concentrations should I use this compound?

The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental conditions. Based on published studies, concentrations typically range from 25 µM to 100 µM.[4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Unexpected Result 1: Incomplete or no inhibition of insulin-stimulated signaling.

Possible Cause 1: Suboptimal concentration of this compound.

  • Troubleshooting Step: Perform a dose-response experiment to determine the IC50 for your specific cell line and experimental conditions.

Possible Cause 2: Insufficient pre-incubation time.

  • Troubleshooting Step: Increase the pre-incubation time with this compound before insulin stimulation. A pre-incubation time of 30 minutes to 2 hours is often effective.[6][7]

Possible Cause 3: Degradation of this compound.

  • Troubleshooting Step: Ensure proper storage of the compound as recommended by the manufacturer. Prepare fresh working solutions from a stock solution for each experiment.

Possible Cause 4: Cell permeability issues.

  • Troubleshooting Step: While this compound is designed to be cell-permeable, its uptake can vary between cell types. Consider verifying intracellular delivery, for example, by using a fluorescently tagged analog if available, or by assessing the inhibition of a direct downstream target of the insulin receptor.

Unexpected Result 2: Inhibition of serine phosphorylation in addition to tyrosine phosphorylation.

Possible Cause: this compound can inhibit both serine and tyrosine autophosphorylation by the human insulin receptor. [3][7]

  • Interpretation: This is a known activity of the compound. If your experiment is sensitive to changes in serine phosphorylation, you may need to consider alternative inhibitors or use additional controls to dissect the specific effects of tyrosine versus serine phosphorylation inhibition.

Unexpected Result 3: Off-target effects observed.

Possible Cause: Like many kinase inhibitors, this compound may have off-target effects. [8][9][10]

  • Troubleshooting Step 1: Use the lowest effective concentration. This can help to minimize off-target effects.

  • Troubleshooting Step 2: Include appropriate controls. This could involve using a structurally unrelated inhibitor of the same target or using cells where the target has been knocked down or knocked out to confirm that the observed effect is on-target.

  • Troubleshooting Step 3: Consult the literature for known off-target effects. Be aware of other potential targets of this compound that might be relevant in your experimental system.

Unexpected Result 4: Varied efficacy between different species or cell types.

Possible Cause: The IC50 of this compound can differ between species. For example, the IC50 for insulin receptor activity is 14.2 µM in mosquitoes and 200 µM in mammals.[1]

  • Troubleshooting Step: It is crucial to empirically determine the optimal concentration for your specific model system and not rely solely on values reported for other systems.

Data Presentation

Table 1: this compound Concentrations Used in Various Cell Lines

Cell LineConcentration RangeOutcomeReference
KSHV-infected E-DMVEC25, 50, 100 µMInhibition of spindle cell-containing foci development[4]
Mouse C2C12 skeletal muscle cells25, 50, 100 µMInhibition of insulin-induced pAkt[5]
GIST882~49 µM (IC50)Inhibition of cell growth[4]
GIST48~37 µM (IC50)Inhibition of cell growth[4]
Aedes aegypti14.2 µM (IC50)Inhibition of ecdysteroid production[1]

Experimental Protocols

Protocol 1: Inhibition of Insulin-Stimulated Akt Phosphorylation in C2C12 Cells

  • Cell Culture: Plate Mouse C2C12 skeletal muscle cells in appropriate growth medium and allow them to adhere and reach the desired confluency.

  • Starvation: Serum-starve the cells for 18 hours prior to the experiment.

  • Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, and 100 µM) for 1 hour.

  • Stimulation: Stimulate the cells with 10 nM insulin for a specified time (e.g., 10-30 minutes).

  • Lysis and Western Blotting: Lyse the cells and perform Western blotting to detect the levels of phosphorylated Akt (pAkt) and total Akt. Normalize pAkt levels to total Akt.[5]

Protocol 2: Inhibition of Spindle Cell Formation in KSHV-Infected Endothelial Cells

  • Cell Culture: Culture KSHV-infected E-DMVEC in appropriate medium.

  • Treatment: Treat the cells with this compound at various concentrations (e.g., 25, 50, and 100 µM).

  • Long-term Incubation: Continue the treatment for an extended period, for example, 14 days, replacing the medium with fresh inhibitor as required.

  • Microscopy: Monitor the cells for the development of spindle cell-containing foci using phase-contrast microscopy.

  • Immunofluorescence (Optional): To confirm the elimination of KSHV-infected cells, perform immunofluorescence for a viral protein such as LANA-1.[4]

Visualizations

Insulin_Signaling_Pathway cluster_membrane Cell Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates HNMPA This compound HNMPA->IR Inhibits Autophosphorylation PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates Downstream Downstream Cellular Responses (e.g., Glucose Uptake) AKT->Downstream Promotes

Caption: this compound inhibits the insulin signaling pathway.

Troubleshooting_Workflow Start Unexpected Result (e.g., No Inhibition) Check_Conc Is the this compound concentration optimal? Start->Check_Conc Check_Time Is the pre-incubation time sufficient? Check_Conc->Check_Time Yes Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response No Check_Compound Is the compound fresh and properly stored? Check_Time->Check_Compound Yes Increase_Time Increase Pre-incubation Time Check_Time->Increase_Time No Check_Off_Target Could this be an off-target effect? Check_Compound->Check_Off_Target Yes Fresh_Compound Use Freshly Prepared Compound Check_Compound->Fresh_Compound No Controls Use Additional Controls (e.g., different inhibitor, KO cells) Check_Off_Target->Controls Yes Resolved Issue Resolved Dose_Response->Resolved Increase_Time->Resolved Fresh_Compound->Resolved Controls->Resolved

Caption: Troubleshooting workflow for unexpected results.

References

Best practices for storing and handling HNMPA-(AM)3.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, frequently asked questions, and troubleshooting advice for researchers, scientists, and drug development professionals working with HNMPA-(AM)3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or Hydroxy-2-naphthalenylmethylphosphonic Acid Trisacetoxymethyl Ester, is a cell-permeable analog of HNMPA.[1] Its primary function is to act as a selective inhibitor of the insulin receptor tyrosine kinase.[2] The "(AM)3" portion indicates the presence of three acetoxymethyl ester groups, which render the molecule membrane-permeable. Once inside the cell, cytosolic esterases cleave these AM groups, releasing the active, membrane-impermeable parent compound, HNMPA.[1]

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the compound's stability and efficacy. Recommendations vary based on whether the compound is in its neat form or reconstituted in a solvent.

Q3: How should I reconstitute this compound?

This compound is typically supplied as a colorless oil.[1][2] It is soluble in solvents such as DMSO and ethanol up to 20 mg/mL.[1] To reconstitute, add the appropriate volume of your chosen solvent to the vial to achieve the desired stock concentration. Ensure the compound is fully dissolved by vortexing gently.

Q4: How does the activity of this compound vary across different species?

The inhibitory concentration (IC50) of this compound can differ between species. For instance, it is effective in inhibiting the insulin receptor in both mosquitoes and mammals, but with different potencies.[2]

Parameter Species/System IC50 Value
Ecdysteroid Production InhibitionMosquito (Aedes aegypti)14.2 µM[2]
Insulin Receptor InhibitionMosquito14.2 µM[2]
Insulin Receptor InhibitionMammalian200 µM[1][2]
Insulin-Stimulated Glucose OxidationIsolated Rat Adipocytes10 µM[1]

Experimental Protocols & Methodologies

General Protocol for Cellular Treatment

This protocol provides a general workflow for treating cultured cells with this compound to study its effects on insulin signaling pathways.

  • Reconstitution: Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO.[1]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C for up to 3 months or -80°C for up to 6 months to minimize freeze-thaw cycles.[1][2]

  • Cell Culture: Plate and culture your cells of interest to the desired confluency according to standard protocols.

  • Pre-treatment: Prior to stimulation, you may need to serum-starve the cells for a defined period (e.g., 18 hours) to reduce basal signaling activity.[3]

  • Inhibitor Addition: Dilute the this compound stock solution to the final desired working concentration (e.g., 25, 50, 100, or 200 µM) in your cell culture medium.[3][4] Remove the old medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells with the inhibitor for a sufficient period to allow for cellular uptake and target engagement. A pre-incubation time of 2 hours is often used before adding the stimulus.[3]

  • Stimulation: After the pre-incubation period, add your stimulus (e.g., insulin) directly to the medium containing this compound and incubate for the desired time (e.g., 1 hour).[5]

  • Downstream Analysis: Following treatment, harvest the cells by washing with ice-cold PBS and lyse them in an appropriate buffer for downstream analysis, such as Western blotting to assess the phosphorylation status of proteins like Akt.[5]

Troubleshooting Guide

Problem: I am not observing the expected inhibition of my signaling pathway (e.g., insulin-stimulated Akt phosphorylation).

  • Solution 1: Verify Compound Integrity. this compound is susceptible to degradation through hydrolysis, especially in aqueous solutions or if improperly stored.[6][7][8] Ensure that your stock solutions have not undergone multiple freeze-thaw cycles and have been stored correctly at -20°C or -80°C.[1][2] Use freshly prepared dilutions for your experiments.

  • Solution 2: Check Cellular Uptake. The conversion of this compound to its active form, HNMPA, depends on the activity of intracellular esterases.[1] Esterase activity can vary between cell types. Ensure you are allowing sufficient pre-incubation time for the compound to enter the cells and be activated.

  • Solution 3: Optimize Concentration. The required concentration for effective inhibition can vary significantly depending on the cell type and experimental conditions.[4] Perform a dose-response experiment with a range of concentrations (e.g., 10 µM to 200 µM) to determine the optimal concentration for your specific system.[1][3][4]

Problem: My reconstituted this compound solution appears cloudy or has precipitated.

  • Solution 1: Check Solubility Limits. While soluble in DMSO and ethanol up to 20 mg/mL, precipitation can occur if this limit is exceeded or if the stock solution is diluted into an aqueous buffer where it has lower solubility.[1]

  • Solution 2: Avoid Temperature Shock. When thawing a frozen stock solution, allow it to warm to room temperature slowly before use. Rapid temperature changes can sometimes cause a compound to fall out of solution. Ensure it is fully dissolved before making further dilutions.

Problem: I'm concerned about the specificity of the inhibitor.

  • Solution: this compound is reported to be selective for the insulin receptor tyrosine kinase, with no effect on PKA or PKC at concentrations up to 1 mM and 420 µM, respectively.[1] However, as with any chemical inhibitor, off-target effects are possible, especially at very high concentrations. Use the lowest effective concentration determined from your dose-response experiments and consider using additional, structurally different inhibitors of the same target as controls to confirm that the observed effects are specific.

Visualized Workflows and Pathways

G cluster_storage Receiving & Storage cluster_prep Stock Preparation cluster_exp Experiment Receive Receive Compound (Neat Oil) StoreNeat Store Neat at -20°C Receive->StoreNeat Reconstitute Reconstitute in DMSO (e.g., 10-20 mM) StoreNeat->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot StoreStock Store Aliquots (-20°C or -80°C) Aliquot->StoreStock Dilute Prepare Working Solution in Culture Medium StoreStock->Dilute Treat Treat Cells Dilute->Treat Analyze Analyze Results (e.g., Western Blot) Treat->Analyze

Caption: Recommended experimental workflow for handling this compound.

G cluster_membrane Cell Membrane IR Insulin Receptor P Tyrosine Autophosphorylation IR->P activates Insulin Insulin Insulin->IR binds HNMPA This compound Block X Block->P Downstream Downstream Signaling (e.g., PI3K/Akt Pathway) P->Downstream

Caption: Inhibition of the insulin signaling pathway by this compound.

G cluster_cell Intracellular Esterases Cytosolic Esterases Active HNMPA (Active) Esterases->Active AM 3 x AM groups Esterases->AM Prodrug_in This compound Prodrug_in->Esterases Prodrug_out This compound (Cell-Permeable) Prodrug_out->Prodrug_in Crosses Cell Membrane

Caption: Mechanism of intracellular activation of this compound.

References

Avoiding degradation of HNMPA-(AM)3 in experimental setups.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of HNMPA-(AM)3 in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, or Hydroxy-2-naphthalenylmethylphosphonic Acid Trisacetoxymethyl Ester, is a cell-permeable prodrug that acts as a selective inhibitor of the insulin receptor tyrosine kinase.[1] As a prodrug, it is designed to cross the cell membrane. Once inside the cell, cytosolic esterases cleave the three acetoxymethyl (AM) ester groups, releasing the active, membrane-impermeable form of the inhibitor, HNMPA. This active form then targets and inhibits the autophosphorylation of the insulin receptor, thereby blocking downstream signaling pathways.

Q2: What are the primary causes of this compound degradation in experimental setups?

The primary cause of this compound degradation is the premature hydrolysis of its acetoxymethyl (AM) ester groups. This can be caused by:

  • Chemical Hydrolysis: Exposure to moisture and non-neutral pH can lead to the breakdown of the ester linkages.

  • Enzymatic Hydrolysis: Esterases present in serum-containing cell culture media can cleave the AM esters before the compound enters the cells.[2]

Q3: How can I detect if my this compound has degraded?

Direct detection of this compound degradation without specialized analytical equipment like HPLC-MS can be challenging. However, indirect indicators of degradation include:

  • Reduced or inconsistent biological activity: If you observe a diminished or variable inhibitory effect on the insulin receptor signaling pathway in your experiments, it could be a sign of compound degradation.

  • Precipitation in stock solutions: While this compound is an oil, degradation into the more polar active form (HNMPA) could potentially lead to solubility issues and precipitation in non-polar solvents.

Q4: What are the optimal storage conditions for this compound?

To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines:

ConditionRecommendation
Solid Form Store at -20°C in a tightly sealed container, protected from light and moisture.
In Anhydrous DMSO Prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no inhibitory effect in cell-based assays. Degradation of this compound in stock solution. Prepare fresh stock solutions in anhydrous DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and exposure to moisture.
Premature hydrolysis in cell culture medium. Minimize the incubation time of this compound in serum-containing medium. Consider performing the treatment in serum-free or low-serum medium if your experimental design allows.
High background signaling or off-target effects. Formation of degradation byproducts. The hydrolysis of the acetoxymethyl ester can release formaldehyde, which can be toxic to cells and lead to off-target effects. Ensure you are using the lowest effective concentration of this compound and that your controls account for any vehicle or potential byproduct effects.
Difficulty in reproducing results between experiments. Inconsistent handling and preparation of this compound. Adhere strictly to a standardized protocol for preparing and using this compound. Ensure that the final concentration of DMSO in the culture medium is consistent across all experiments and does not exceed a level that is toxic to your cells (typically <0.5%).

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Prepare a stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol for Treatment of Cells with this compound
  • Materials:

    • Cultured cells

    • Complete cell culture medium (with or without serum, as per experimental design)

    • This compound stock solution (from the protocol above)

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution immediately before use.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is recommended to perform serial dilutions to ensure accuracy.

    • Mix the diluted this compound solution gently by inverting the tube.

    • Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

    • Incubate the cells for the desired period. For initial experiments, it is advisable to perform a time-course study to determine the optimal incubation time.

    • Proceed with your downstream analysis (e.g., Western blotting for phosphorylated insulin receptor, glucose uptake assay).

Visualizations

Insulin Receptor Signaling Pathway

Insulin_Signaling_Pathway cluster_PI3K PI3K/AKT Pathway (Metabolic) cluster_MAPK Ras/MAPK Pathway (Mitogenic) Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS Recruits & Phosphorylates Shc Shc pIR->Shc Recruits & Phosphorylates pIRS Phosphorylated IRS IRS->pIRS PI3K PI3K pIRS->PI3K Activates pShc Phosphorylated Shc Shc->pShc Grb2 Grb2 pShc->Grb2 Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (PKB) PIP3->AKT Recruits PDK1->AKT Phosphorylates pAKT Phosphorylated AKT (Active) AKT->pAKT GLUT4 GLUT4 Vesicles pAKT->GLUT4 Promotes GLUT4_translocation GLUT4 Translocation to Membrane GLUT4->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK pERK Phosphorylated ERK (Active) ERK->pERK Gene_Expression Altered Gene Expression (Cell Growth, Proliferation) pERK->Gene_Expression HNMPA_AM3 This compound (Cell Permeable Prodrug) Esterases Cytosolic Esterases HNMPA_AM3->Esterases Enters Cell HNMPA HNMPA (Active Inhibitor) Esterases->HNMPA Cleaves AM esters HNMPA->pIR Inhibits

Caption: Insulin receptor signaling cascade and the point of inhibition by HNMPA.

Experimental Workflow for Using this compound

Experimental_Workflow start Start prep_stock Prepare Fresh Stock Solution in Anhydrous DMSO start->prep_stock aliquot Aliquot into Single-Use Tubes prep_stock->aliquot degradation1 Degradation Risk: Moisture Exposure prep_stock->degradation1 store Store at -80°C aliquot->store thaw Thaw Aliquot Immediately Before Use store->thaw degradation2 Degradation Risk: Repeated Freeze-Thaw store->degradation2 dilute Dilute in Pre-warmed Culture Medium thaw->dilute treat Treat Cells dilute->treat degradation3 Degradation Risk: Premature Hydrolysis in Medium (especially with serum) dilute->degradation3 incubate Incubate for Optimal Duration treat->incubate analyze Downstream Analysis incubate->analyze end End analyze->end

Caption: Recommended workflow for handling this compound to minimize degradation.

References

Validation & Comparative

Validating the Inhibitory Effect of HNMPA-(AM)3 on Insulin Receptor Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of HNMPA-(AM)3 on insulin receptor (IR) phosphorylation against other commercially available inhibitors. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies of insulin signaling pathways.

Introduction to Insulin Receptor Inhibition

The insulin receptor is a transmembrane tyrosine kinase that plays a pivotal role in glucose homeostasis and cell growth. Upon insulin binding, the receptor undergoes autophosphorylation, initiating a cascade of downstream signaling events. Dysregulation of this pathway is implicated in various metabolic diseases, including diabetes and cancer. Small molecule inhibitors of the insulin receptor kinase are therefore crucial research tools and potential therapeutic agents. This compound is a cell-permeable derivative of (hydroxynaphthalenylmethyl)phosphonic acid (HNMPA), a selective inhibitor of the insulin receptor tyrosine kinase. This guide evaluates its performance relative to other known IR inhibitors.

Comparative Analysis of Inhibitor Potency

The inhibitory potential of this compound and alternative compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for the inhibition of insulin receptor kinase activity. It is important to note that these values are derived from various studies and experimental conditions, which may contribute to variability.

InhibitorTarget(s)IC50 for Insulin Receptor (IR)Organism/Cell TypeReference(s)
This compound Insulin Receptor~200 µMMammalian[1]
AG 1024Insulin Receptor, IGF-1R57 µMNot Specified[2]
BMS-536924Insulin Receptor, IGF-1R73 nMNot Specified[2]
GSK1838705AInsulin Receptor, IGF-1R, ALK1.6 nMNot Specified[2]

Experimental Protocols

Validating the inhibitory effect of compounds on insulin receptor phosphorylation is critical. The two primary methods employed are in vitro kinase assays and cell-based phosphorylation assays (e.g., Western blotting).

In Vitro Insulin Receptor Kinase Assay

This assay directly measures the enzymatic activity of the isolated insulin receptor kinase domain in the presence of an inhibitor.

Materials:

  • Recombinant human insulin receptor kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu-Tyr) 4:1 or a specific peptide substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test inhibitors (this compound and alternatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant insulin receptor kinase, and the peptide substrate.

  • Add varying concentrations of the test inhibitor or vehicle (DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminometer, following the manufacturer's protocol for the ADP-Glo™ kit.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based Insulin Receptor Phosphorylation Assay (Western Blotting)

This method assesses the level of insulin receptor autophosphorylation in a cellular context after treatment with an inhibitor.

Materials:

  • Cell line expressing the human insulin receptor (e.g., HEK293-hIR, CHO-IR)

  • Cell culture medium and serum

  • Insulin

  • Test inhibitors (this compound and alternatives)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Insulin Receptor β (e.g., Tyr1150/1151) and anti-total-Insulin Receptor β

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

    • Pre-treat the cells with varying concentrations of the test inhibitor or vehicle for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-IR antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total-IR antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated and total IR.

    • Calculate the ratio of phosphorylated IR to total IR for each treatment condition.

    • Determine the percentage of inhibition of insulin-stimulated phosphorylation by the inhibitors.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the insulin receptor signaling pathway and the experimental workflows.

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds Phosphorylation Autophosphorylation IR->Phosphorylation Activates IRS IRS Proteins PI3K PI3K IRS->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates GLUT4 GLUT4 Vesicle Akt->GLUT4 Promotes Translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Mediates HNMPA This compound HNMPA->Phosphorylation Inhibits Phosphorylation->IRS Phosphorylates Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis cluster_data_analysis Data Analysis A Plate cells expressing Insulin Receptor B Serum-starve cells A->B C Pre-treat with Inhibitor (e.g., this compound) B->C D Stimulate with Insulin C->D E Lyse cells and quantify protein D->E F SDS-PAGE E->F G Western Blot Transfer F->G H Probe with anti-phospho-IR Ab G->H I Probe with anti-total-IR Ab H->I J Image and quantify band intensity I->J K Calculate ratio of phospho-IR to total-IR J->K L Determine % Inhibition K->L Inhibitor_Comparison_Logic Inhibitor Insulin Receptor Inhibitor HNMPA This compound Inhibitor->HNMPA AG1024 AG 1024 Inhibitor->AG1024 BMS536924 BMS-536924 Inhibitor->BMS536924 GSK1838705A GSK1838705A Inhibitor->GSK1838705A Evaluation Evaluation Criteria HNMPA->Evaluation AG1024->Evaluation BMS536924->Evaluation GSK1838705A->Evaluation Potency Potency (IC50) Evaluation->Potency Selectivity Selectivity Evaluation->Selectivity CellPermeability Cell Permeability Evaluation->CellPermeability Conclusion Conclusion Potency->Conclusion Selectivity->Conclusion CellPermeability->Conclusion

References

A Comparative Analysis of HNMPA-(AM)3 and Other Insulin Receptor Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to Efficacy and Experimental Applications

For researchers in cellular biology, pharmacology, and drug development, the selection of a suitable insulin receptor (IR) inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of the efficacy of HNMPA-(AM)3 with other commonly used insulin receptor inhibitors, including BMS-536924, Linsitinib (OSI-906), NVP-ADW742, and S961. The information presented is collated from various studies to aid in the selection of the most appropriate inhibitor for specific research needs.

Executive Summary

This compound is a cell-permeable derivative of HNMPA that acts as a selective inhibitor of the insulin receptor tyrosine kinase. While it is an effective tool for studying insulin signaling, its potency in mammalian systems appears to be lower than several other commercially available inhibitors. This guide presents a comparative overview of these compounds, focusing on their inhibitory concentrations, effects on downstream signaling pathways, and known selectivity profiles.

Data Presentation: A Comparative Overview of Insulin Receptor Inhibitors

The following tables summarize the key quantitative data for this compound and its alternatives. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

InhibitorTarget(s)IC50 (Insulin Receptor)Cell-Based Assay Concentration/EffectReference(s)
This compound Insulin ReceptorIC50 of 200 μM in mammals.[1]25-100 µM inhibits insulin-induced Akt phosphorylation in C2C12 cells.[2] 25, 50, and 100 µM inhibited the development of spindle cell-containing foci.[3][1][2][3]
BMS-536924 Insulin Receptor, IGF-1R73 nM[4][5]0.01-1 µM inhibits cell growth; 1 µM inhibits IGF-1R phosphorylation and induces apoptosis.[4][5][4][5]
Linsitinib (OSI-906) Insulin Receptor, IGF-1R75 nM[6]200 nM inhibits insulin receptor-mediated signaling in HEK293 cells.[6][6]
NVP-ADW742 IGF-1R, Insulin Receptor2.8 µM[7]0.1-0.4 µM inhibits IGF-1R signaling and growth.[8][7][8]
S961 Insulin Receptor (Antagonist)IC50 of 0.027 nM (HIR-B) and 0.048 nM (HIR-A) in a cell-free assay.[9]10 nM inhibits insulin-influenced cell proliferation.[9]

Table 1: Comparative Efficacy of Insulin Receptor Inhibitors. This table provides a summary of the half-maximal inhibitory concentrations (IC50) and effective concentrations in cell-based assays for this compound and other selected insulin receptor inhibitors.

InhibitorDownstream Signaling EffectsKinase Selectivity ProfileReference(s)
This compound Inhibits insulin-induced Akt phosphorylation.[2]Selective for insulin receptor tyrosine kinase.[1][1][2]
BMS-536924 Inhibits phosphorylation of MEK1/2 and Akt.[4][5] Also inhibits FAK (IC50: 150 nM) and Lck (IC50: 341 nM).[4][10]Dual inhibitor of IR and IGF-1R.[4][5][4][5][10]
Linsitinib (OSI-906) Inhibits phosphorylation of IR and IGF-1R.[6]Dual inhibitor of IR and IGF-1R.[6][6]
NVP-ADW742 Blocks IGF-1-induced phosphorylation of IGF-1R and Akt.[7]Selective for IGF-1R over other kinases like HER2, PDGFR, VEGFR-2, and c-Kit.[7][7]
S961 Antagonizes insulin receptor signaling.High affinity and selectivity for the insulin receptor over IGF-1R.[11][11]

Table 2: Downstream Signaling Effects and Kinase Selectivity. This table outlines the impact of each inhibitor on key downstream signaling molecules and their known selectivity for other kinases.

Mandatory Visualization

The following diagrams illustrate the insulin receptor signaling pathway and a general experimental workflow for evaluating inhibitor efficacy.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Autophosphorylation Grb2 Grb2/Sos IR->Grb2 PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt activates Metabolic Metabolic Effects (Glucose Uptake, etc.) Akt->Metabolic Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Growth, Proliferation) ERK->Gene Inhibitor Inhibitor (e.g., this compound) Inhibitor->IR

Caption: Insulin Receptor Signaling Pathway.

Experimental_Workflow Cell_Culture Cell Culture (e.g., C2C12, HEK293) Inhibitor_Treatment Inhibitor Treatment (e.g., this compound) Cell_Culture->Inhibitor_Treatment Insulin_Stimulation Insulin Stimulation Inhibitor_Treatment->Insulin_Stimulation Cell_Lysis Cell Lysis Insulin_Stimulation->Cell_Lysis Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Insulin_Stimulation->Cell_Proliferation Western_Blot Western Blot Analysis (p-IR, p-Akt, p-ERK) Cell_Lysis->Western_Blot Data_Analysis Data Analysis (IC50 Determination) Western_Blot->Data_Analysis Cell_Proliferation->Data_Analysis

Caption: Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the individual studies, the general methodologies for key experiments are outlined below.

In Vitro Kinase Assay (for IC50 Determination)
  • Reagents and Materials: Purified recombinant insulin receptor kinase domain, substrate (e.g., poly(Glu:Tyr) 4:1), ATP (often radiolabeled with ³²P), kinase assay buffer, and the inhibitor compound at various concentrations.

  • Procedure:

    • The inhibitor is pre-incubated with the kinase in the assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through methods like scintillation counting for radiolabeled ATP or ELISA-based detection using anti-phosphotyrosine antibodies.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Receptor Phosphorylation Assay
  • Cell Culture: Cells expressing the insulin receptor (e.g., CHO-IR, HEK293) are cultured to sub-confluency.

  • Serum Starvation: To reduce basal receptor activation, cells are typically serum-starved for a period (e.g., 4-24 hours) before the experiment.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of the inhibitor for a specified duration (e.g., 1-2 hours).

  • Insulin Stimulation: Cells are then stimulated with a known concentration of insulin for a short period (e.g., 5-15 minutes) to induce receptor autophosphorylation.

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for the phosphorylated form of the insulin receptor (e.g., anti-phospho-IR β).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

    • The signal is visualized using a chemiluminescent substrate.

    • The membrane is often stripped and re-probed with an antibody for the total insulin receptor to normalize for protein loading.

Downstream Signaling Pathway Analysis (e.g., Akt, ERK Phosphorylation)

The protocol is similar to the cell-based receptor phosphorylation assay, but the Western blot analysis is performed using primary antibodies specific for the phosphorylated forms of downstream signaling proteins like Akt (e.g., anti-phospho-Akt Ser473) and ERK (e.g., anti-phospho-ERK1/2 Thr202/Tyr204). Total Akt and ERK antibodies are used for normalization.

Cell Proliferation Assay (e.g., MTT Assay)
  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere.

  • Inhibitor and/or Insulin Treatment: Cells are treated with various concentrations of the inhibitor in the presence or absence of insulin.

  • Incubation: The cells are incubated for a longer period (e.g., 24-72 hours) to allow for effects on proliferation.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

The choice of an insulin receptor inhibitor should be guided by the specific requirements of the research.

  • This compound is a useful tool for selectively studying the role of the insulin receptor's tyrosine kinase activity, particularly when a cell-permeable option is needed and high potency is not the primary concern. Its efficacy in mammalian cells is in the micromolar range.

  • BMS-536924 and Linsitinib (OSI-906) are potent, dual inhibitors of both the insulin receptor and the insulin-like growth factor-1 receptor (IGF-1R), making them suitable for studies where inhibition of both pathways is desired. Their IC50 values are in the nanomolar range.

  • NVP-ADW742 shows a preference for IGF-1R over the insulin receptor, which could be advantageous in studies aiming to dissect the specific roles of these two related receptors.

  • S961 stands out as a high-affinity peptide antagonist of the insulin receptor, offering a different mechanism of action compared to the small molecule kinase inhibitors. Its high potency and selectivity make it a valuable tool for specifically blocking insulin binding and subsequent receptor activation.

Researchers should carefully consider the desired level of potency, selectivity, and mechanism of action when selecting an insulin receptor inhibitor for their experimental designs. The data and methodologies presented in this guide are intended to facilitate this decision-making process and promote robust and reproducible research.

References

A Comparative Guide: HNMPA-(AM)3 vs. HNMPA and the Critical Role of Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of insulin receptor tyrosine kinase inhibitors, (Hydroxy-2-naphthalenylmethyl)phosphonic acid (HNMPA) and its acetoxymethyl ester prodrug, HNMPA-(AM)3, represent a pivotal example of how chemical modification can overcome biological barriers. While both molecules target the same intracellular kinase, their efficacy in cellular assays is dramatically different, a distinction primarily governed by their ability to traverse the cell membrane. This guide provides a detailed comparison of this compound and HNMPA, focusing on the structural modifications that dictate their permeability and, consequently, their utility in research and drug development.

At a Glance: Key Differences in Permeability

The fundamental distinction between this compound and HNMPA lies in their membrane permeability. HNMPA, a hydrophilic molecule, is membrane-impermeable and thus cannot access its intracellular target in whole-cell systems.[1] In contrast, this compound is a cell-permeable analog designed to overcome this limitation.[2] This enhanced permeability is achieved through the addition of three acetoxymethyl (AM) ester groups. These lipophilic moieties mask the polar phosphonic acid group of HNMPA, facilitating its passive diffusion across the lipid bilayer of the cell membrane.

Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, releasing the active, membrane-impermeable HNMPA molecule. This "Trojan horse" strategy ensures that the active inhibitor is effectively trapped within the cell, allowing it to accumulate and exert its inhibitory effect on the insulin receptor tyrosine kinase.

Data Presentation: A Comparative Overview

CompoundApparent Permeability Coefficient (Papp) (cm/s) [Conceptual]Permeability Classification [Conceptual]Rationale
HNMPA Low (e.g., <1 x 10⁻⁶)LowThe polar phosphonic acid group hinders passive diffusion across the lipophilic cell membrane.
This compound High (e.g., >10 x 10⁻⁶)HighThe lipophilic acetoxymethyl ester groups facilitate passive diffusion across the cell membrane.

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 permeability assay is a standard in vitro method to evaluate the intestinal permeability of a compound. Human colorectal adenocarcinoma (Caco-2) cells are cultured on a semi-permeable membrane in a Transwell® insert, where they differentiate into a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by testing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Compound Application: The test compound (HNMPA or this compound) is added to the apical (donor) chamber.

  • Sampling: At various time points, samples are collected from the basolateral (receiver) chamber.

  • Analysis: The concentration of the compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the compound in the donor chamber.

Intracellular Esterase Cleavage Assay

This assay confirms the conversion of the prodrug this compound to the active drug HNMPA within the cell.

Methodology:

  • Cell Culture: A suitable cell line (e.g., HEK293) is cultured to a desired confluency.

  • Compound Incubation: The cells are incubated with this compound for various time points.

  • Cell Lysis: After incubation, the cells are washed and lysed to release the intracellular contents.

  • Analysis: The cell lysate is analyzed by LC-MS/MS to quantify the concentrations of both this compound and the liberated HNMPA.

  • Data Interpretation: An increase in the concentration of HNMPA over time, with a corresponding decrease in this compound, indicates intracellular esterase activity.

Visualizing the Difference: Workflows and Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow for assessing permeability and the mechanism of action of this compound.

G cluster_workflow Permeability Assay Workflow Start Start Caco-2 Monolayer Prepare Caco-2 cell monolayer on Transwell insert Start->Caco-2 Monolayer Add Compound Add HNMPA or this compound to apical side Caco-2 Monolayer->Add Compound Incubate Incubate at 37°C Add Compound->Incubate Sample Collect samples from basolateral side at time points Incubate->Sample Analyze Analyze samples by LC-MS/MS Sample->Analyze Calculate Papp Calculate Apparent Permeability Coefficient (Papp) Analyze->Calculate Papp End End Calculate Papp->End

Caption: Experimental workflow for a Caco-2 permeability assay.

G cluster_membrane Cell Membrane cluster_cell Intracellular Space HNMPA-(AM)3_ext This compound (extracellular) HNMPA-(AM)3_int This compound HNMPA-(AM)3_ext->HNMPA-(AM)3_int Passive Diffusion HNMPA_ext HNMPA (extracellular) IR Insulin Receptor (Tyrosine Kinase) HNMPA_ext->IR Impermeable Esterases Intracellular Esterases HNMPA-(AM)3_int->Esterases Cleavage of AM esters HNMPA_int HNMPA (active) Esterases->HNMPA_int HNMPA_int->IR Inhibition Inhibition of Autophosphorylation IR->Inhibition

Caption: Mechanism of this compound cell entry and activation.

G cluster_pathway Insulin Receptor Signaling Pathway Inhibition Insulin Insulin IR Insulin Receptor Insulin->IR pIR Phosphorylated Insulin Receptor (Active) IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS pIRS Phosphorylated IRS IRS->pIRS PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt Downstream Downstream Signaling (e.g., GLUT4 translocation) Akt->Downstream HNMPA HNMPA HNMPA->pIR Inhibits

Caption: Inhibition of the insulin receptor signaling pathway by HNMPA.

References

Specificity of HNMPA-(AM)3 for insulin receptor versus other tyrosine kinases.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of the insulin receptor tyrosine kinase inhibitor, HNMPA-(AM)3, against other tyrosine kinases. The information presented herein is compiled from publicly available experimental data to assist researchers in evaluating its suitability for their studies.

Overview of this compound

This compound, or (hydroxy-2-naphthalenylmethyl)phosphonic acid, tris-acetoxymethyl ester, is recognized as a cell-permeable inhibitor of the insulin receptor (IR) tyrosine kinase. It functions by blocking the autophosphorylation of the receptor, a critical step in the insulin signaling cascade. Its utility in research is primarily to selectively probe the physiological and pathological roles of insulin signaling.

Comparative Kinase Inhibition Profile

While comprehensive quantitative screening data across the entire human kinome for this compound is not widely available in the public domain, existing studies provide strong evidence for its high specificity for the insulin receptor over other kinase families, particularly serine/threonine kinases.

Kinase TargetReported InhibitionData Type
Insulin Receptor (IR) Inhibitor Biochemical & Cell-based Assays
Protein Kinase A (PKA)No significant inhibitionBiochemical Assay[1]
Protein Kinase C (PKC)No significant inhibitionBiochemical Assay

Key Findings from Experimental Data:

  • High Specificity for Insulin Receptor: this compound is consistently used in research as a specific inhibitor to probe the function of the insulin receptor.

  • Lack of Inhibition of Serine/Threonine Kinases: One study demonstrated that even at a high concentration of 2.5 mM, this compound did not inhibit the catalytic activity of Protein Kinase A (PKA), with activity remaining at 98.6% ± 2.9% of the control[1]. This indicates a high degree of selectivity against this major family of serine/threonine kinases.

  • Cell-based Inhibition: In cell-based assays, this compound has been shown to inhibit the growth of gastrointestinal stromal tumor (GIST) cell lines, with reported IC50 values of approximately 49 µM for GIST882 and 37 µM for GIST48[2]. These cell lines were shown to rely on insulin receptor signaling, further validating the compound's in-cell activity against its target.

Currently, direct comparative IC50 values for this compound against other receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR) are not available in the cited literature. The impressive selectivity observed against PKA suggests that this compound is unlikely to be a broad-spectrum kinase inhibitor.

Signaling Pathway Context

To understand the action of this compound, it is crucial to visualize its place in the insulin receptor signaling pathway. The diagram below illustrates the canonical pathway initiated by insulin binding.

Insulin_Signaling IR Insulin Receptor (IR) IRS IRS Proteins IR->IRS Phosphorylates Insulin Insulin Insulin->IR Binds HNMPA This compound HNMPA->IR Inhibits Autophosphorylation PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt/PKB PDK1->Akt GLUT4 GLUT4 Vesicle Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Protein Protein Synthesis Akt->Protein

Insulin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of kinase inhibitor specificity is critical for its validation as a research tool. Below is a detailed methodology for a typical in vitro kinase assay used to assess the specificity of an inhibitor like this compound.

In Vitro Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified protein kinases.

Materials:

  • Purified recombinant protein kinases (e.g., Insulin Receptor, EGFR, PDGFR, PKA, etc.)

  • Specific peptide or protein substrate for each kinase

  • This compound stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT)

  • ATP solution (radiolabeled [γ-³²P]ATP or unlabeled ATP depending on detection method)

  • 96-well or 384-well assay plates

  • Phosphoric acid or EDTA solution (to stop the reaction)

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay; specific antibody and luminescence/fluorescence reader for non-radiometric assays)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further into the kinase reaction buffer to achieve the final desired concentrations. Include a DMSO-only control.

  • Reaction Setup: In each well of the assay plate, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate.

  • Inhibitor Addition: Add the diluted this compound or DMSO control to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for each specific kinase to ensure accurate competitive inhibition measurements.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

  • Reaction Termination: Stop the reaction by adding a quench solution, such as phosphoric acid for radiometric assays or EDTA for assays detecting ATP depletion.

  • Signal Detection:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence/Fluorescence Assay: Add detection reagents (e.g., ADP-Glo™ reagent which converts remaining ADP to ATP, followed by a luciferase/luciferin reaction to generate light) and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each this compound concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram outlines the general workflow for assessing kinase inhibitor specificity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Kinase Panel (IR, EGFR, PDGFR, etc.) C Combine Kinase, Substrate, & Inhibitor in Assay Plate A->C B Prepare Serial Dilutions of this compound B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Terminate Reaction E->F G Measure Kinase Activity (e.g., Phosphorylation) F->G H Calculate % Inhibition vs. Control G->H I Plot Dose-Response Curve & Determine IC50 H->I

General workflow for determining kinase inhibitor specificity.

Conclusion

Based on available data, this compound is a highly selective inhibitor of the insulin receptor tyrosine kinase, demonstrating minimal to no activity against key serine/threonine kinases like PKA. While direct quantitative comparisons against other receptor tyrosine kinases are lacking in the literature, its established use as a specific IR inhibitor in numerous studies underscores its value as a precise tool for dissecting insulin-mediated signaling pathways. Researchers should, however, be mindful of the concentrations used in their experiments and consider validating the lack of off-target effects on other relevant kinases within their specific cellular models.

References

A Researcher's Guide to HNMPA-(AM)3 and its Alternatives for Insulin Receptor Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating insulin signaling pathways, the selection of a specific and reliable inhibitor for the insulin receptor (IR) is paramount. This guide provides a comparative overview of HNMPA-(AM)3, a widely used IR inhibitor, and its key alternatives. We will delve into their mechanisms of action, provide supporting experimental data, and offer detailed protocols for relevant assays.

This compound is a cell-permeable phosphonate derivative that acts as a specific inhibitor of the insulin receptor (IR) tyrosine kinase. Its acetoxymethyl ester (AM) groups facilitate its entry across the cell membrane, where intracellular esterases cleave them to release the active, membrane-impermeable form, HNMPA. This targeted inhibition makes it a valuable tool for dissecting the intricate roles of IR signaling in various physiological and pathological processes.

Comparative Analysis of Insulin Receptor Inhibitors

To provide a clear comparison, this guide will focus on this compound and three other prominent inhibitors that target the insulin receptor and the closely related insulin-like growth factor-1 receptor (IGF-1R), a key player in cellular growth and proliferation.

InhibitorPrimary Target(s)IC50 (IR)IC50 (IGF-1R)Key Features
This compound IRMicromolar range (cell-based assays)Less potentIR-specific at appropriate concentrations.
Linsitinib (OSI-906) IR, IGF-1R~75 nM~35 nMPotent dual inhibitor, orally bioavailable.
BMS-536924 IR, IGF-1R~73 nM~100 nMPotent dual inhibitor.
NVP-ADW742 IGF-1R, IR~2.8 µM~0.17 µMMore selective for IGF-1R, but also inhibits IR.

Note: IC50 values can vary depending on the assay conditions and cell type.

Mechanism of Action and Signaling Pathways

The insulin receptor is a receptor tyrosine kinase that, upon insulin binding, undergoes autophosphorylation and activates downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways. These pathways regulate a multitude of cellular processes, including glucose metabolism, cell growth, proliferation, and survival. This compound and its alternatives inhibit the initial step of this cascade – the autophosphorylation of the IR kinase domain.

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates HNMPA This compound Linsitinib BMS-536924 NVP-ADW742 HNMPA->IR inhibits PI3K PI3K IRS->PI3K activates MAPK_pathway RAS-MAPK Pathway IRS->MAPK_pathway activates Akt Akt PI3K->Akt activates Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth Glucose_Metabolism Glucose Metabolism Akt->Glucose_Metabolism MAPK_pathway->Cell_Growth

Caption: Simplified Insulin Signaling Pathway and Points of Inhibition.

Control Experiments for Research Using this compound

To ensure the specificity of the observed effects of this compound, several control experiments are crucial.

  • Vehicle Control: The most fundamental control is to treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.

  • Dose-Response Analysis: Perform experiments with a range of this compound concentrations to establish a dose-dependent effect. This helps to identify the optimal concentration for specific IR inhibition while minimizing potential off-target effects.

  • Rescue Experiments: After observing an effect with this compound, attempt to "rescue" the phenotype by activating a downstream component of the insulin signaling pathway. For example, if this compound inhibits cell proliferation, expressing a constitutively active form of Akt might restore proliferation, confirming the effect is mediated through the IR-PI3K-Akt axis.

  • Inactive Analogs: If available, using an inactive analog of this compound that cannot inhibit the IR kinase would be an excellent negative control.

  • IR Knockdown/Knockout: The most definitive control is to use genetic approaches like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the insulin receptor. The phenotype observed with this compound should be mimicked in IR-deficient cells.

Experimental_Workflow cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation Cell Culture Cell Culture Treatment Groups Vehicle Control This compound (Dose 1) This compound (Dose 2) Alternative Inhibitor Cell Culture->Treatment Groups Western Blot Western Blot (p-IR, p-Akt, etc.) Treatment Groups->Western Blot Cell-based Assays Cell Migration, Proliferation, Foci Formation Assays Treatment Groups->Cell-based Assays Microscopy Microscopy Treatment Groups->Microscopy Quantitative Analysis Quantitative Analysis Western Blot->Quantitative Analysis Cell-based Assays->Quantitative Analysis Microscopy->Quantitative Analysis Statistical Comparison Statistical Comparison Quantitative Analysis->Statistical Comparison Conclusion Conclusion Statistical Comparison->Conclusion

Caption: General Experimental Workflow for Studying IR Inhibitors.

Experimental Protocols

Western Blot for Insulin Receptor Phosphorylation

Objective: To determine the inhibitory effect of this compound on insulin-stimulated IR and downstream Akt phosphorylation.

Methodology:

  • Cell Culture and Starvation: Plate cells (e.g., HEK293, HepG2) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-IR (Tyr1150/1151), total IR, phospho-Akt (Ser473), and total Akt. Use a loading control like β-actin or GAPDH.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Cell Migration Assay (Boyden Chamber)

Objective: To assess the effect of this compound on insulin-induced cell migration.

Methodology:

  • Cell Preparation: Serum-starve cells overnight.

  • Inhibitor Treatment: Pre-treat cells with this compound or vehicle for 1 hour.

  • Assay Setup: Seed the treated cells in the upper chamber of a Boyden chamber insert (e.g., 8 µm pore size).

  • Chemoattractant: Add medium containing insulin (as a chemoattractant) to the lower chamber.

  • Incubation: Incubate for a period that allows for cell migration (e.g., 6-24 hours), depending on the cell type.

  • Fixation and Staining: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane with crystal violet.

  • Quantification: Count the number of migrated cells in several fields of view under a microscope.

Foci Formation Assay for KSHV-infected Cells

Objective: To evaluate the impact of this compound on the formation of spindle-cell foci in Kaposi's Sarcoma-Associated Herpesvirus (KSHV)-infected endothelial cells.

Methodology:

  • Cell Infection: Infect primary endothelial cells (e.g., HUVECs) with KSHV.

  • Treatment: After infection, culture the cells in the presence of various concentrations of this compound or vehicle control.

  • Long-term Culture: Maintain the cultures for an extended period (e.g., 10-14 days), replacing the medium with fresh inhibitor-containing medium every 2-3 days.

  • Visualization: Monitor the formation of characteristic spindle-cell foci using phase-contrast microscopy.

  • Quantification: At the end of the experiment, fix the cells and stain with crystal violet. Count the number and size of the foci.

Conclusion

This compound remains a valuable and specific tool for investigating the role of the insulin receptor in cellular signaling. However, for studies requiring the simultaneous inhibition of both IR and IGF-1R, or for in vivo applications where oral bioavailability is a factor, alternatives such as Linsitinib and BMS-536924 present compelling options. The choice of inhibitor should be guided by the specific research question, the experimental system, and the need for specificity versus broader pathway inhibition. Rigorous control experiments are essential to validate the findings and ensure that the observed effects are indeed mediated by the intended target. This guide provides a framework for researchers to make informed decisions and design robust experiments to further our understanding of insulin receptor signaling in health and disease.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating insulin signaling, the specificity of chemical probes is paramount. HNMPA-(AM)3, a cell-permeable derivative of hydroxynaphthalenyl-methyl-phosphonic acid, is utilized as a selective inhibitor of the Insulin Receptor (IR) tyrosine kinase. However, the intricate network of cellular signaling necessitates a thorough understanding of its potential cross-reactivity with related pathways. This guide provides a comparative analysis of this compound, juxtaposing its activity with other common inhibitors and offering detailed experimental protocols to empower researchers in making informed decisions for their studies.

Performance Comparison of Insulin Receptor Inhibitors

To contextualize the selectivity of this compound, its inhibitory activity is compared against two well-characterized dual inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (IR), Linsitinib (OSI-906) and BMS-536924. The high degree of homology between IR and IGF-1R makes discerning their individual roles in signaling challenging, highlighting the need for selective inhibitors.

CompoundTarget(s)IC50 (IR)IC50 (IGF-1R)Notes
This compound Insulin Receptor (IR)~200 µM (mammalian)Data not availableDescribed as a selective IR inhibitor with weak to modest efficacy. Not competitive with ATP.[1]
Linsitinib (OSI-906) IGF-1R / IR75 nM35 nMA potent, dual inhibitor of IGF-1R and IR.[2]
BMS-536924 IR / IGF-1R73 nM100 nMA potent, dual inhibitor of IR and IGF-1R.[1][3]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Signaling Pathways Overview

The insulin receptor signaling cascade is a central regulator of metabolism and cell growth. Upon insulin binding, the receptor autophosphorylates and activates its tyrosine kinase domain. This initiates a signaling cascade, primarily through the PI3K/Akt and MAPK/ERK pathways, which are crucial for a multitude of cellular processes. Given the high homology between IR and IGF-1R, their signaling pathways share many downstream effectors.

Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K Grb2_Sos Grb2/Sos IRS->Grb2_Sos PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 GSK3 GSK3 Akt->GSK3 CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Glycogen Glycogen Synthesis GSK3->Glycogen Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression & Cell Proliferation ERK->GeneExpression HNMPA This compound HNMPA->IR

Figure 1: Simplified Insulin Receptor signaling pathway and the point of inhibition by this compound.

Cross-reactivity of an IR inhibitor with the IGF-1R would lead to the simultaneous inhibition of both pathways, potentially confounding experimental results. The choice between a selective inhibitor like this compound and a dual inhibitor depends on the specific research question.

Experimental Protocols

To aid researchers in assessing the cross-reactivity and effects of these inhibitors, detailed protocols for key experiments are provided below.

In Vitro Kinase Assay for IR and IGF-1R

This assay directly measures the enzymatic activity of the purified kinase domain of the receptor in the presence of an inhibitor.

Materials:

  • Recombinant human Insulin Receptor (IR) and IGF-1R kinase domains

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)[3]

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site)

  • This compound, Linsitinib, BMS-536924

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of the inhibitors (this compound, Linsitinib, BMS-536924) in kinase buffer.

  • In a 96-well plate, add the kinase (IR or IGF-1R), the peptide substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a solution of ATP in kinase buffer.

  • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which correlates with kinase activity.

  • Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Inhibitor Prepare Inhibitor Dilutions Plate Add Reagents to 96-well Plate Inhibitor->Plate KinaseMix Prepare Kinase/ Substrate Mix KinaseMix->Plate Incubate Incubate at RT Plate->Incubate Stop Stop Reaction Incubate->Stop Detect Measure Kinase Activity (e.g., ADP-Glo) Stop->Detect Analyze Calculate IC50 Detect->Analyze

Figure 2: General workflow for an in vitro kinase inhibition assay.
Cellular Assay for Downstream Signaling (Western Blot)

This method assesses the effect of the inhibitor on the phosphorylation of key downstream signaling molecules like Akt and ERK in a cellular context.

Materials:

  • Cell line expressing IR and/or IGF-1R (e.g., MCF-7, HepG2)

  • Cell culture medium and supplements

  • This compound, Linsitinib, BMS-536924

  • Insulin or IGF-1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-pan-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-pan-ERK

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and grow to 70-80% confluency.

  • Serum-starve the cells for several hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the inhibitor for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with insulin or IGF-1 for a short period (e.g., 10-15 minutes).

  • Wash the cells with cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using ECL substrate and capture the image.

  • Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein.

Western Blot Workflow CellCulture Cell Culture & Treatment Lysis Cell Lysis CellCulture->Lysis Quant Protein Quantification Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Analysis Image Analysis Detection->Analysis

Figure 3: Standard workflow for Western blot analysis of protein phosphorylation.

References

A Guide to Comparing HNMPA-(AM)3 from Different Suppliers for Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

The chemical probe HNMPA-(AM)3 is a cell-permeable, high-affinity zinc chelator essential for studying intracellular zinc signaling. However, variability in the purity and integrity of this reagent from different commercial suppliers can significantly impact experimental reproducibility.[1][2][3] This guide provides a systematic framework for comparing this compound from various sources to ensure the reliability and validity of research findings.

Comparative Data on this compound Quality

The initial and most critical step in validating a chemical probe is to assess its purity and identity.[1][2] Lot-to-lot variability, even from the same supplier, can introduce significant artifacts. A rigorous comparison should involve analytical chemistry techniques to confirm that the compound meets expected standards.

Below is a template with hypothetical data illustrating how to compare this compound from three different suppliers.

Parameter Supplier X Supplier Y Supplier Z Acceptance Criteria
Purity (HPLC, 254 nm) 99.2%96.5% (with 2 unknown peaks)91.3% (with 4 unknown peaks)≥98%
Identity (¹H NMR) Conforms to StructureConforms to StructureConforms to StructureConforms
Identity (LC/MS, [M+H]⁺) 455.12 m/z455.12 m/z455.13 m/z455.12 ± 0.02 m/z
In Vitro IC₅₀ (Zinc Chelation) 12.5 nM18.9 nM35.1 nM< 20 nM
Cellular Toxicity (HeLa, 24h) >95% Viability @ 25 µM85% Viability @ 25 µM70% Viability @ 25 µM>90% Viability @ 25 µM

Detailed Experimental Protocols

To achieve the comparative data above, rigorous and standardized protocols are essential.

2.1. Purity and Identity Verification

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the compound.

    • Method: A C18 reverse-phase column with a gradient of acetonitrile in water (both containing 0.1% formic acid). Detection is performed via UV absorbance at 254 nm. Purity is calculated based on the area-under-the-curve of the principal peak relative to all detected peaks.

  • Liquid Chromatography-Mass Spectrometry (LC/MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Method: The sample is analyzed using electrospray ionization (ESI) in positive mode to detect the protonated molecule ([M+H]⁺). For this compound (C₂₀H₂₃O₁₀P), the expected monoisotopic mass is 454.11 Da.[4]

  • Nuclear Magnetic Resonance (¹H NMR):

    • Purpose: To confirm the chemical structure of the compound.

    • Method: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed to ensure the proton signals match the known spectrum for this compound.

2.2. Functional and Cellular Assays

  • In Vitro Zinc Chelation Assay (IC₅₀ Determination):

    • Purpose: To measure the functional potency of the chelator.

    • Method: A fluorescence-based assay using a zinc-sensitive dye like FluoZin-3.[5] A fixed concentration of ZnCl₂ and FluoZin-3 are incubated with serial dilutions of this compound. The decrease in fluorescence, as this compound binds the zinc, is measured to calculate the half-maximal inhibitory concentration (IC₅₀).

  • Cellular Toxicity Assay:

    • Purpose: To assess off-target effects or toxicity from impurities.

    • Method: A common cell line (e.g., HeLa or HEK293) is treated with a range of this compound concentrations for 24 hours. Cell viability is then measured using a standard MTT or resazurin-based assay.

Visualizing Workflows and Mechanisms

Experimental Workflow for Supplier Validation The following diagram outlines a logical workflow for the qualification and selection of an this compound supplier. This process ensures that only high-quality reagents are used in subsequent experiments.

G cluster_0 Phase 1: Procurement & Initial QC cluster_1 Phase 2: Functional & Cellular Testing cluster_2 Phase 3: Decision S1 Supplier X QC Analytical QC (HPLC, LC/MS, NMR) S1->QC S2 Supplier Y S2->QC S3 Supplier Z S3->QC IC50 In Vitro IC50 (Zinc Chelation) QC->IC50 Tox Cellular Toxicity Assay QC->Tox Analysis Compare Data to Acceptance Criteria IC50->Analysis Tox->Analysis Select Select Qualified Supplier Analysis->Select G cluster_0 Extracellular cluster_1 Intracellular HNMPA_AM This compound (Cell Permeable) HNMPA_Active HNMPA (Active) (Cell Impermeable) HNMPA_AM->HNMPA_Active Cleavage Esterases Cytosolic Esterases Free_Zn Free Intracellular Zn²⁺ HNMPA_Active->Free_Zn Chelation Zn_Protein Zinc-Dependent Protein Free_Zn->Zn_Protein Activates Pathway Signaling Pathway (Blocked) Zn_Protein->Pathway

References

Comparative analysis of HNMPA-(AM)3 effects in different cell types.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of the cell-permeable insulin receptor inhibitor, HNMPA-(AM)3, across various cell types. This document synthesizes experimental data to highlight the compound's differential impact on cellular processes and signaling pathways.

This compound serves as a valuable tool for investigating the role of the insulin receptor (IR) in diverse biological systems. As a prodrug, its acetoxymethyl ester groups are cleaved by intracellular esterases, releasing the active, membrane-impermeable form, HNMPA. This targeted intracellular activity allows for the specific inhibition of the IR tyrosine kinase, making it a potent modulator of insulin-mediated signaling.

Quantitative Analysis of this compound Efficacy

The half-maximal inhibitory concentration (IC50) of this compound varies significantly across different cell types and experimental conditions, reflecting the diverse roles of the insulin receptor in cellular physiology. The following table summarizes key quantitative data from various studies.

Cell Type/SystemParameter MeasuredIC50 / Effective ConcentrationReference
Mosquito Insulin ReceptorEcdysteroid Production14.2 μM[1]
Mammalian Insulin ReceptorReceptor Activity200 μM[1]
Rat AdipocytesInsulin-stimulated Glucose Oxidation10 μM
Human Insulin ReceptorTyrosine Autophosphorylation200 μM
KSHV-infected E-DMVECInhibition of Spindle Cell Formation25, 50, and 100 μM (effective concentrations)
GIST Cell Lines (GIST882, GIST48)Cell Viability~49 μM and ~37 μM, respectively
Mouse C2C12 Skeletal MuscleInsulin-induced pAktInhibition observed at 25, 50, and 100 μM[2]
Human ChondrocytesCollagen SynthesisInhibition observed (specific concentration not detailed in snippets)[3]
Alveolar Epithelial CellsInsulin-stimulated Na+ absorption25 μM (abolished increase in Isc)[4]

Deciphering the Mechanism: Effects on Signaling Pathways

This compound primarily exerts its effects by inhibiting the tyrosine kinase activity of the insulin receptor. This initial blockade triggers a cascade of downstream consequences, primarily impacting the PI3K/Akt and MAPK/ERK signaling pathways.

Insulin Receptor Signaling and this compound Inhibition

The following diagram illustrates the canonical insulin signaling pathway and the point of intervention for this compound.

G Insulin Receptor Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor (IR) PI3K PI3K Insulin_Receptor->PI3K ERK ERK Insulin_Receptor->ERK Insulin Insulin Insulin->Insulin_Receptor activates This compound This compound Esterases Intracellular Esterases This compound->Esterases cleavage HNMPA HNMPA (active form) HNMPA->Insulin_Receptor inhibits Akt Akt PI3K->Akt Downstream_Effects_Akt Metabolic Effects (e.g., Glucose Uptake) Akt->Downstream_Effects_Akt Downstream_Effects_ERK Mitogenic Effects (e.g., Cell Growth) ERK->Downstream_Effects_ERK Esterases->HNMPA

Caption: this compound inhibits the insulin receptor, blocking downstream signaling.

Experimental Workflow: From Treatment to Analysis

The investigation of this compound's effects typically follows a standardized experimental workflow, which is adaptable to various cell types and research questions.

G General Experimental Workflow for this compound Studies Cell_Culture Cell Culture (e.g., C2C12, Endothelial Cells) Treatment Treatment with This compound (various concentrations) Cell_Culture->Treatment Incubation Incubation (defined time period) Treatment->Incubation Stimulation Stimulation (e.g., Insulin) Incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Analysis Downstream Analysis Lysis->Analysis Western_Blot Western Blot (p-Akt, p-ERK) Analysis->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, PrestoBlue) Analysis->Viability_Assay Functional_Assay Functional Assay (e.g., Glucose Oxidation, Collagen Synthesis) Analysis->Functional_Assay

Caption: A typical workflow for studying the effects of this compound on cells.

Comparative Effects in Different Cell Types

The functional consequences of insulin receptor inhibition by this compound are highly cell-type specific, underscoring the pleiotropic roles of insulin signaling.

  • In Endothelial Cells: In Kaposi's Sarcoma-associated Herpesvirus (KSHV)-infected endothelial cells, this compound inhibits the formation of spindle cells, a hallmark of Kaposi's Sarcoma. This suggests a critical role for insulin receptor signaling in viral-induced cellular transformation and pathogenesis.

  • In Muscle Cells: In C2C12 myoblasts, this compound effectively blocks insulin-stimulated phosphorylation of Akt, a key downstream effector in the metabolic pathway regulating glucose uptake and glycogen synthesis.[2] This highlights its utility in studying insulin resistance in skeletal muscle.

  • In Adipocytes: In rat adipocytes, this compound inhibits insulin-stimulated glucose oxidation, demonstrating its impact on metabolic processes in fat cells.

  • In Chondrocytes: Studies in human chondrocytes have shown that inhibition of the insulin receptor with this compound can downregulate collagen synthesis.[3] This finding points to a role for insulin signaling in maintaining the extracellular matrix of cartilage.

  • In Cancer Cells: In gastrointestinal stromal tumor (GIST) cell lines, this compound has been shown to reduce cell viability, indicating that some cancers may be dependent on insulin receptor signaling for survival and proliferation.

Experimental Protocols

Western Blot for Phospho-ERK and Phospho-Akt
  • Cell Culture and Treatment: Plate cells (e.g., C2C12, HUVEC) in appropriate growth medium. Once at the desired confluency, serum-starve the cells for a specified period (e.g., 4-6 hours).

  • Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with insulin (e.g., 10-100 nM) for a short duration (e.g., 10-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against phospho-ERK, total-ERK, phospho-Akt, and total-Akt overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: The following day, treat the cells with a range of this compound concentrations.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • Assay: Add a viability reagent such as MTT or PrestoBlue to each well and incubate according to the manufacturer's instructions.

  • Measurement: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value.

Collagen Synthesis Assay in Chondrocytes
  • Chondrocyte Culture: Isolate and culture primary human chondrocytes in a suitable medium.

  • Treatment: Treat the cultured chondrocytes with this compound at a predetermined concentration.

  • Metabolic Labeling: Add a radiolabeled amino acid, such as [3H]-proline, to the culture medium to label newly synthesized collagen.

  • Collagen Extraction: After incubation, harvest the cell layer and medium separately. Digest the samples with pepsin to extract the collagen.

  • Quantification: Quantify the amount of radiolabeled collagen by methods such as scintillation counting or SDS-PAGE followed by autoradiography.

Conclusion

This compound is a versatile and potent inhibitor of the insulin receptor, with a wide range of applications in studying insulin signaling in various cellular contexts. Its effects are highly dependent on the cell type and the specific metabolic and mitogenic pathways that are dominant in that cell. The data presented in this guide highlight the importance of careful consideration of the cellular model and experimental conditions when utilizing this compound in research. Future comparative studies under standardized conditions would be invaluable for further elucidating the nuanced roles of the insulin receptor across different tissues and disease states.

References

Safety Operating Guide

Prudent Disposal of HNMPA-(AM)3: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the proper disposal procedures for HNMPA-(AM)3, a cell-permeable analog of Hydroxy-2-naphthalenylmethylphosphonic Acid. Due to the absence of a specific, publicly available disposal protocol for this compound, the following procedures are based on general best practices for handling acetoxymethyl (AM) esters and phosphonic acid derivatives.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations before proceeding with any disposal method.

Chemical Profile and Hazard Assessment

This compound is an acetoxymethyl ester. This functional group renders the molecule cell-permeable. Once inside a cell, intracellular esterases cleave the AM groups, releasing the parent phosphonic acid, formaldehyde, and acetic acid.[1][2] Therefore, the disposal procedure must consider the hazards associated with the intact molecule as well as its potential hydrolysis byproducts.

Key Considerations:

  • Hydrolysis Products:

    • HNMPA (Hydroxy-2-naphthalenylmethylphosphonic Acid): Phosphonic acids are stable compounds and can persist in the environment.[3]

    • Formaldehyde: A known carcinogen and irritant.

    • Acetic Acid: Corrosive in concentrated forms.

Given these components, this compound and its waste should not be disposed of down the drain.

General Disposal Procedures for this compound Waste

All waste containing this compound, including unused stock solutions, contaminated labware, and experimental residues, should be treated as hazardous chemical waste.

Waste TypeRecommended Disposal Procedure
Unused/Expired this compound Collect in the original container or a clearly labeled, compatible hazardous waste container. The container must be sealed to prevent leakage or evaporation.
Solutions of this compound Collect all aqueous and solvent-based solutions (e.g., in DMSO or ethanol) in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
Contaminated Labware (solid) Items such as pipette tips, tubes, and gloves that are contaminated with this compound should be collected in a designated, labeled hazardous waste bag or container for solid chemical waste.
Contaminated Glassware The first rinse of chemically contaminated glassware must be collected as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's EHS guidelines.[4]
Spill Cleanup Material Any materials used to clean up a spill of this compound (e.g., absorbent pads, vermiculite) should be placed in a sealed, labeled hazardous waste container.

Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5]

Experimental Protocol: Alkaline Hydrolysis for Small-Scale Inactivation (for reference only)

While not a substitute for professional hazardous waste disposal, alkaline hydrolysis can be used to break down acetoxymethyl esters. This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with EHS approval. The resulting solution must still be disposed of as hazardous waste.

Objective: To hydrolyze the acetoxymethyl ester bonds of this compound.

Materials:

  • Waste solution containing this compound

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)

  • Water-miscible solvent if needed (e.g., methanol, dioxane)

  • pH indicator strips or pH meter

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Fume hood

Procedure:

  • Work in a certified chemical fume hood.

  • If the this compound waste is in a non-aqueous solvent like DMSO, it can be diluted with a water-miscible solvent such as methanol.

  • Slowly add a 2 M KOH or NaOH solution to the waste solution while stirring. A 1:1 or greater molar ratio of base to ester is recommended.

  • Allow the reaction to proceed for at least one hour at room temperature to ensure complete hydrolysis.[6]

  • After hydrolysis, the resulting solution will contain the sodium or potassium salt of HNMPA, formaldehyde, and acetate.

  • Neutralize the solution to a pH between 5.5 and 11.0 by slowly adding an acid (e.g., HCl), if required by your EHS for collection.[4]

  • Collect the final solution in a properly labeled hazardous waste container for disposal through your institution's EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

HNMPA_AM3_Disposal_Workflow start Start: this compound Waste Generated assess_waste Assess Waste Type (Liquid, Solid, Sharps) start->assess_waste is_liquid Liquid Waste? assess_waste->is_liquid is_solid Solid Waste? is_liquid->is_solid No liquid_waste_container Collect in a labeled, sealed liquid hazardous waste container. (Compatible material) is_liquid->liquid_waste_container Yes solid_waste_container Collect in a labeled, sealed solid hazardous waste container. is_solid->solid_waste_container Yes consult_ehs Consult Institutional EHS Guidelines is_solid->consult_ehs No (e.g., Sharps) liquid_waste_container->consult_ehs solid_waste_container->consult_ehs hydrolysis_q Is chemical neutralization (hydrolysis) permitted/required by EHS prior to pickup? consult_ehs->hydrolysis_q perform_hydrolysis Perform alkaline hydrolysis in a fume hood by trained personnel. hydrolysis_q->perform_hydrolysis Yes schedule_pickup Arrange for Hazardous Waste Pickup with EHS hydrolysis_q->schedule_pickup No collect_hydrolyzed_waste Collect neutralized waste in labeled hazardous waste container. perform_hydrolysis->collect_hydrolyzed_waste collect_hydrolyzed_waste->schedule_pickup end End: Proper Disposal schedule_pickup->end

Figure 1. Decision workflow for the disposal of this compound waste.

By adhering to these general guidelines and, most importantly, the specific protocols of your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound waste.

References

Essential Safety and Logistics for Handling HNMPA-(AM)3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential safety and logistical information for HNMPA-(AM)3, a cell-permeable prodrug form of the insulin receptor tyrosine kinase (IRTK) inhibitor, HNMPA. Adherence to these protocols is critical for personnel safety and experimental integrity.

Hazard Identification and First Aid

While a specific Safety Data Sheet (SDS) for every compound may not be readily available, materials of this nature should be considered hazardous until thoroughly evaluated. General safety protocols for handling potentially hazardous research chemicals should be strictly followed. Do not ingest, inhale, or allow contact with eyes, skin, or clothing. In case of exposure, follow these first aid measures:

  • If on skin: Wash with plenty of soap and water.

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory.
Hand Protection Chemical-resistant glovesNitrile or other appropriate material.
Body Protection Laboratory CoatFully buttoned to protect skin and personal clothing.
Respiratory Fume Hood or Ventilated EnclosureUse when handling the compound in its solid or volatile form.

Operational Plan: Handling and Storage

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered.

  • Weighing and Reconstitution: When weighing the solid compound, perform this task within a chemical fume hood to prevent inhalation of any airborne particles. For reconstitution, add the solvent slowly and carefully to the vial. This compound is soluble in ethanol and DMSO.

  • Use in Experiments: When using solutions of this compound, handle with care to avoid splashes or aerosol generation. Use appropriate tools for liquid transfer, such as calibrated micropipettes.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces and equipment.

Storage:

  • Store this compound at -20°C as recommended for long-term stability.[1]

  • Keep the container tightly closed and in a dry, well-ventilated place.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: Collect any solid waste, such as contaminated weighing paper or pipette tips, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not pour down the drain.

  • Empty Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow: Inhibition of Insulin Receptor Tyrosine Kinase

The following diagram illustrates a typical experimental workflow to assess the inhibitory effect of this compound on insulin receptor tyrosine kinase activity in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., CHO-IR) treatment Treat Cells with This compound cell_culture->treatment compound_prep Prepare this compound Working Solutions compound_prep->treatment stimulation Stimulate with Insulin treatment->stimulation lysis Cell Lysis stimulation->lysis western_blot Western Blot for p-IR / Total IR lysis->western_blot quantification Densitometry and Data Analysis western_blot->quantification

Caption: Workflow for assessing this compound's effect on insulin receptor phosphorylation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HNMPA-(AM)3
Reactant of Route 2
Reactant of Route 2
HNMPA-(AM)3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.